3-(Pentafluorosulfur)benzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF5O2S2/c7-15(13,14)5-2-1-3-6(4-5)16(8,9,10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEKBNJEZZMVHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211520-62-5 | |
| Record name | 3-(pentafluoro-lambda6-sulfanyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(pentafluorosulfur)benzenesulfonyl Chloride
Abstract
This technical guide provides a comprehensive overview of a robust and contemporary synthetic route to 3-(pentafluorosulfur)benzenesulfonyl chloride, a valuable building block in medicinal chemistry and drug discovery. The pentafluorosulfur (SF₅) group is of significant interest due to its unique electronic properties, high stability, and lipophilicity, which can impart favorable pharmacokinetic and pharmacodynamic characteristics to bioactive molecules. This document details a multi-step synthesis commencing with the commercially available precursor, 1,2-bis(3-nitrophenyl)disulfane. The guide is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also insights into the underlying reaction mechanisms and safety considerations.
Introduction: The Significance of the Pentafluorosulfur Moiety
The pentafluorosulfur (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere in modern medicinal chemistry. Its strong electron-withdrawing nature, comparable to a nitro group, combined with high thermal and chemical stability, makes it an attractive substituent for modulating the properties of drug candidates.[1] Key attributes of the SF₅ group include its ability to enhance metabolic stability and improve membrane permeability due to its significant lipophilicity.[1] The synthesis of molecules containing the SF₅ group, however, can be challenging. This guide provides a detailed, practical, and mechanistically informed pathway to this compound, a versatile intermediate for the synthesis of novel sulfonamides and other derivatives.
Synthetic Strategy: A Three-Step Approach
The synthesis of this compound is strategically designed in three main stages, starting from a readily available precursor. This pathway ensures regiochemical control and employs modern, safer reagents in the final step.
Caption: Overall synthetic pathway to this compound.
The synthesis commences with the direct fluorination of 1,2-bis(3-nitrophenyl)disulfane to introduce the SF₅ group. The resulting nitro intermediate is then reduced to the corresponding aniline. Finally, a Sandmeyer-type chlorosulfonylation reaction converts the aniline to the target sulfonyl chloride.
Detailed Experimental Protocols
Step 1: Synthesis of 3-nitro-1-(pentafluorosulfanyl)benzene
The introduction of the pentafluorosulfanyl group is achieved through the direct fluorination of a diaryl disulfide. This method is a known industrial process for producing nitro-(pentafluorosulfanyl)benzenes.[2][3]
Reaction: Oxidative fluorination of 1,2-bis(3-nitrophenyl)disulfane.
Protocol:
-
In a suitable fluorination reactor, a solution of 1,2-bis(3-nitrophenyl)disulfane in an appropriate solvent such as acetonitrile is prepared.
-
The solution is cooled to a low temperature (typically below 0 °C).
-
A stream of diluted elemental fluorine (e.g., 10% F₂ in N₂) is bubbled through the solution with vigorous stirring.
-
The reaction progress is carefully monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is purged with nitrogen to remove any residual fluorine.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield 3-nitro-1-(pentafluorosulfanyl)benzene. A yield of approximately 39% has been reported for this transformation.[2]
Causality of Experimental Choices:
-
Direct Fluorination: This is one of the most direct methods for the formation of the Ar-SF₅ bond from disulfides.[3]
-
Acetonitrile as Solvent: It is a polar aprotic solvent that can dissolve the starting material and is relatively stable under fluorination conditions.
-
Low Temperature: The reaction is highly exothermic and requires careful temperature control to minimize side reactions and ensure safety.
-
Diluted Fluorine: The use of diluted elemental fluorine is a critical safety measure to control the reactivity of this powerful oxidizing agent.
Step 2: Synthesis of 3-(pentafluorosulfanyl)aniline
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods are effective, with the choice often depending on the scale and available equipment. A common and reliable method involves the use of tin and hydrochloric acid.[4]
Reaction: Reduction of 3-nitro-1-(pentafluorosulfanyl)benzene.
Protocol:
-
To a stirred solution of 3-nitro-1-(pentafluorosulfanyl)benzene in ethanol, add an excess of tin(II) chloride dihydrate.
-
Concentrated hydrochloric acid is added portion-wise, and the reaction mixture is heated to reflux.
-
The reaction is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
After cooling to room temperature, the mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography to afford 3-(pentafluorosulfanyl)aniline.
Causality of Experimental Choices:
-
Sn/HCl Reduction: This is a classic and effective method for the reduction of aromatic nitro groups, particularly on a laboratory scale.[4] It is generally tolerant of a wide range of functional groups.
-
Ethanol as Solvent: Provides good solubility for the starting material and is a suitable medium for the reaction.
-
Basic Work-up: Neutralization is necessary to deprotonate the anilinium salt and allow for extraction of the free aniline into an organic solvent.
Step 3: Synthesis of this compound
The final step is the conversion of the aniline to the sulfonyl chloride via a Sandmeyer-type reaction. Modern protocols often utilize safer and more manageable reagents than traditional methods that employ gaseous sulfur dioxide. The use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a solid SO₂ surrogate is a significant improvement in terms of safety and handling.[5][6]
Reaction: Diazotization of 3-(pentafluorosulfanyl)aniline followed by chlorosulfonylation.
Caption: Simplified mechanism of the Sandmeyer chlorosulfonylation.
Protocol:
-
In a reaction vessel, dissolve 3-(pentafluorosulfanyl)aniline in acetonitrile.
-
Add DABSO, copper(II) chloride, and 37% aqueous hydrochloric acid.
-
Cool the mixture to 0 °C.
-
Slowly add tert-butyl nitrite dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate or cyclopentyl methyl ether).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude this compound can be purified by column chromatography or distillation under reduced pressure.
Causality of Experimental Choices:
-
In situ Diazotization: The use of tert-butyl nitrite in the presence of an acid source generates the diazonium salt in situ, which is then immediately consumed. This avoids the accumulation of potentially explosive diazonium salts, making the process inherently safer.[7]
-
DABSO as SO₂ Surrogate: DABSO is a stable, crystalline solid that safely releases sulfur dioxide upon reaction, avoiding the need to handle gaseous SO₂.[5]
-
Copper Catalyst: Copper(I) and Copper(II) salts are essential catalysts for the Sandmeyer reaction, facilitating the single-electron transfer processes that lead to the formation of the aryl radical and its subsequent reaction with sulfur dioxide.[8]
Quantitative Data Summary
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Direct Fluorination | 1,2-bis(3-nitrophenyl)disulfane, F₂ | ~39%[2] |
| 2 | Nitro Reduction | 3-nitro-1-(pentafluorosulfanyl)benzene, Sn/HCl | High |
| 3 | Sandmeyer Chlorosulfonylation | 3-(pentafluorosulfanyl)aniline, t-BuONO, DABSO, CuCl₂ | Good to High |
Safety and Handling
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Elemental Fluorine (Step 1): Elemental fluorine is an extremely reactive and corrosive gas. This step should only be performed by trained personnel in a specialized fluorination apparatus within a well-ventilated fume hood.
-
Concentrated Acids (Step 2 & 3): Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]
-
Diazonium Salts (Step 3): Although the in situ generation protocol minimizes the risk, diazonium salts are potentially explosive and should be handled with care. The reaction should be carried out at low temperatures.
-
Sulfonyl Chlorides (Final Product): Benzenesulfonyl chlorides are corrosive and lachrymatory. They react with water, including moisture in the air, to release hydrochloric acid.[1] All handling should be done in a fume hood, and appropriate PPE is mandatory.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.
Conclusion
This guide outlines a practical and mechanistically sound synthetic route to this compound. By leveraging a multi-step approach that begins with a commercially available starting material and incorporates modern, safer reagents like DABSO, this valuable building block can be accessed in a controlled and efficient manner. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in medicinal chemistry and related fields to explore the potential of the pentafluorosulfur moiety in the design of next-generation therapeutics.
References
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Ajenjo, J., Greenhall, M., Zarantonello, C., & Beier, P. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. [Link]
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Ajenjo, J., Greenhall, M., Zarantonello, C., & Beier, P. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. Available from: [Link]
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Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis of SF5-nitrobenzene 3 a. [Image]. Retrieved from [Link]
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Beier, P., et al. (2011). SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides. Organic Letters, 13(7), 1778–1781. [Link]
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Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Chemistry Portal. [Link]
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Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]
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PubChem. (n.d.). Benzenesulfonyl chloride, 4-((4,4,5,5,5-pentafluoro-3-(1,1,2,2,2-pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-penten-1-yl)oxy)-. Retrieved from [Link]
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LookChem. (n.d.). 3-NITROPHENYLSULFUR PENTAFLUORIDE. Retrieved from [Link]
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Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PubMed. [Link]
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Galli, C. (2016). Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information. [Link]
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Various Authors. (2018). How will you convert aniline into fluorobenzene? Quora. [Link]
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U.S. Environmental Protection Agency. (n.d.). Benzenesulfonyl chloride, 3,4-bis[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-oxooctyl)amino]-. Substance Details - SRS. [Link]
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NRO Chemistry. (2024). Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]
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Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ResearchGate. [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-(Pentafluorosulfur)benzenesulfonyl Chloride
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(pentafluorosulfur)benzenesulfonyl chloride, a compound of interest for researchers and professionals in drug development and materials science. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and foundational spectroscopic principles to offer a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Introduction
This compound (C₆H₄ClF₅O₂S₂) is a unique chemical entity that combines the powerful electron-withdrawing pentafluorosulfur (SF₅) group with a reactive sulfonyl chloride moiety on a benzene ring.[1] The SF₅ group, often considered a "super-trifluoromethyl" group, imparts enhanced stability, lipophilicity, and electronegativity, making it a valuable substituent in the design of novel pharmaceuticals and agrochemicals.[2] The sulfonyl chloride functionality serves as a versatile handle for further chemical modifications, such as the formation of sulfonamides. Understanding the spectroscopic signature of this molecule is paramount for its synthesis, purification, and characterization.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic features of this compound based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to be the most informative for confirming the presence and integrity of the pentafluorosulfur group. Aromatic SF₅ groups exhibit a highly characteristic splitting pattern.[3] This typically consists of a doublet for the four equatorial fluorine atoms (Fₑ) and a pentet (or quintet) for the single axial fluorine atom (Fₐ), resulting from spin-spin coupling between the non-equivalent axial and equatorial fluorine nuclei.[3]
| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Predicted Coupling Constant (J) |
| Fₐ (axial) | ~80-90 ppm | pentet | J(Fₐ-Fₑ) ≈ 150 Hz |
| Fₑ (equatorial) | ~60-70 ppm | doublet | J(Fₑ-Fₐ) ≈ 150 Hz |
¹H NMR: The aromatic region of the ¹H NMR spectrum will show signals corresponding to the four protons on the benzene ring. The substitution pattern (meta-substitution) will lead to a complex splitting pattern. The chemical shifts will be influenced by the electron-withdrawing nature of both the SF₅ and SO₂Cl groups.
| Proton | Predicted Chemical Shift (δ) | Predicted Multiplicity |
| H-2 | >8.0 ppm | doublet or multiplet |
| H-4 | >8.0 ppm | multiplet |
| H-5 | ~7.8 ppm | multiplet |
| H-6 | >8.0 ppm | doublet or multiplet |
¹³C NMR: The ¹³C NMR spectrum will display six signals for the aromatic carbons. The carbons directly attached to the electron-withdrawing SF₅ and SO₂Cl groups will be significantly downfield.
| Carbon | Predicted Chemical Shift (δ) |
| C-1 (C-SO₂Cl) | ~140-145 ppm |
| C-2 | ~125-130 ppm |
| C-3 (C-SF₅) | ~150-155 ppm |
| C-4 | ~128-133 ppm |
| C-5 | ~125-130 ppm |
| C-6 | ~130-135 ppm |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride and pentafluorosulfur groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| S=O (asymmetric stretch) | 1370-1410 cm⁻¹ | Strong |
| S=O (symmetric stretch) | 1166-1204 cm⁻¹ | Strong |
| S-F stretch | 800-900 cm⁻¹ | Strong |
| S-Cl stretch | ~375 cm⁻¹ | Strong |
| Aromatic C-H stretch | 3000-3100 cm⁻¹ | Medium |
| Aromatic C=C stretch | 1400-1600 cm⁻¹ | Medium to Weak |
The strong absorptions for the S=O stretching vibrations are characteristic of sulfonyl chlorides.[4][5] The S-Cl stretching frequency is also a key diagnostic peak.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW: 302.67 g/mol ), electron ionization (EI) would likely lead to the following key fragments.[1]
| m/z | Predicted Fragment Ion |
| 302/304 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 267 | [M - Cl]⁺ |
| 203 | [M - SO₂Cl]⁺ |
| 175 | [C₆H₄SF₅]⁺ |
| 141 | [C₆H₄SO₂]⁺ |
| 127 | [SF₅]⁺ |
| 77 | [C₆H₅]⁺ |
The fragmentation will likely be initiated by the loss of a chlorine atom or the entire sulfonyl chloride group. The presence of the SF₅ group will also lead to characteristic fragments.
Experimental Protocols
Acquiring high-quality spectroscopic data is crucial for accurate characterization. The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Data Acquisition Workflow
Caption: Workflow for NMR data acquisition and processing.
IR Data Acquisition Workflow
Caption: Workflow for IR data acquisition and processing.
MS Data Acquisition Workflow
Caption: Workflow for MS data acquisition and analysis.
Interpretation and Structural Validation Logic
The definitive identification of this compound relies on the cohesive interpretation of all spectroscopic data.
Caption: Logic for structural validation using spectroscopic data.
The presence of the SF₅ group is unequivocally confirmed by the distinct ¹⁹F NMR signals.[3] The sulfonyl chloride functionality is identified by the strong S=O stretching bands in the IR spectrum and the characteristic fragmentation in the mass spectrum.[4][7] The substitution pattern on the benzene ring is determined by the coupling patterns in the ¹H NMR and the chemical shifts in the ¹³C NMR. The molecular weight is confirmed by the molecular ion peak in the mass spectrum.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers can confidently approach the synthesis and characterization of this and other novel SF₅-containing molecules. The provided workflows and interpretation logic serve as a valuable resource for ensuring the scientific integrity of experimental results.
References
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Three-Component Reaction of Pentafluorosulfanyl Chloride, Alkenes and Diazo Compounds and Synthesis of Pentafluorosulfanylfurans. PubMed. Available from: [Link]
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Resonances of the [SF5]⁻ anion in the ¹⁹F NMR spectrum of the reaction... ResearchGate. Available from: [Link]
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High-Resolution Nuclear Magnetic Resonance Spectra of the Pentafluorosulfur Group. Inorganic Chemistry - ACS Publications. Available from: [Link]
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Pentafluorobenzenesulfonyl chloride - the NIST WebBook. Available from: [Link]
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IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available from: [Link]
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Benzenesulfonyl chloride - the NIST WebBook. Available from: [Link]
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Preparation and Evaluation of Potent Pentafluorosulfanyl Substituted Anti-Tuberculosis Compounds - PMC. NIH. Available from: [Link]
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Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. PubMed. Available from: [Link]
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A Technical Guide to 3-(Pentafluorosulfur)benzenesulfonyl Chloride: A Niche Reagent for Advancing Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of the Pentafluorosulfur (SF₅) Moiety in Medicinal Chemistry
The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design, often imparting favorable pharmacokinetic and physicochemical properties to bioactive molecules. Among these, the pentafluorosulfur (SF₅) group has garnered significant attention as a bioisosteric replacement for more common moieties like trifluoromethyl, tert-butyl, and nitro groups.[1] Its unique electronic properties, high metabolic stability, and distinct lipophilicity profile offer medicinal chemists a powerful tool to modulate the characteristics of drug candidates.[1] This guide provides a comprehensive overview of 3-(pentafluorosulfur)benzenesulfonyl chloride, a key reagent for introducing the SF₅ group, focusing on its commercial availability, chemical properties, and potential applications in pharmaceutical research and development.
Commercial Availability of this compound
This compound is a specialized chemical reagent available from a limited number of suppliers. Its availability is primarily geared towards research and development purposes in the pharmaceutical and agrochemical industries.
One of the primary commercial sources for this compound is Matrix Scientific .[2] The company provides the compound with the following specifications:
| Identifier | Value |
| CAS Number | 1211520-62-5 |
| Molecular Formula | C₆H₄ClF₅O₂S₂ |
| Molecular Weight | 302.67 g/mol |
| MDL Number | MFCD16652436 |
Matrix Scientific offers this compound in research-scale quantities, typically in grams.[2] Pricing is available upon inquiry for specific quantities, such as 1.00g and 5.00g.[2] It is important to note that this chemical is intended for professional laboratory use and not for medical or consumer applications.[3]
Physicochemical and Reactive Properties
While specific experimental data for this compound is not extensively published, its properties can be inferred from the well-characterized benzenesulfonyl chloride and its substituted analogs.[4][5][6][7]
Inferred Properties of this compound:
| Property | Inferred Value/Characteristic | Basis of Inference |
| Appearance | Likely a colorless to light yellow liquid or low-melting solid. | Based on the appearance of benzenesulfonyl chloride and its derivatives.[4][5] |
| Solubility | Soluble in organic solvents; reacts with protic solvents like water, alcohols, and amines. | General reactivity of sulfonyl chlorides.[4] |
| Reactivity | The sulfonyl chloride moiety is highly electrophilic and will readily react with nucleophiles. | Fundamental reactivity of the sulfonyl chloride functional group.[4] |
The primary utility of this compound lies in its ability to serve as a precursor for the synthesis of sulfonamides and sulfonate esters. This reactivity is analogous to that of the widely used benzenesulfonyl chloride.[4][5]
Diagram: General Reactivity of Benzenesulfonyl Chlorides
Caption: Reaction of this compound with amines and alcohols.
Applications in Drug Discovery and Development
The pentafluorosulfur group is increasingly recognized for its potential to enhance the properties of drug candidates.[1] The use of this compound allows for the strategic introduction of this unique moiety into lead compounds.
Key Advantages of the SF₅ Group:
-
Metabolic Stability: The sulfur-fluorine bonds are exceptionally strong, rendering the SF₅ group highly resistant to metabolic degradation.[1]
-
Lipophilicity: The SF₅ group is highly lipophilic, which can be leveraged to improve membrane permeability and oral bioavailability.
-
Bioisosterism: It can serve as a bioisostere for other functional groups, offering a novel avenue for lead optimization.[1]
The primary application of this compound in drug discovery is for the synthesis of novel sulfonamides. The sulfonamide functional group is a prevalent scaffold in a wide range of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. By incorporating the SF₅ group, researchers can explore new chemical space and potentially develop drug candidates with improved efficacy and pharmacokinetic profiles.
Synthetic Considerations
While the direct synthesis of this compound is not detailed in readily available literature, a plausible synthetic route can be extrapolated from general methods for preparing substituted benzenesulfonyl chlorides. A common approach involves the diazotization of the corresponding aniline, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.
Hypothetical Synthetic Workflow
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The Pentafluorosulfur Group: A Guideline for its Strategic Introduction into Aromatic Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pentafluorosulfur (SF5) group has emerged from relative obscurity to become a highly sought-after substituent in modern medicinal, agrochemical, and materials science.[1][2] Often dubbed the "super-trifluoromethyl group," its unique combination of properties—including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity—offers chemists a powerful tool for modulating molecular characteristics.[1][3][4] Compared to the well-established trifluoromethyl (CF3) group, the SF5 moiety exhibits a stronger electron-withdrawing effect and greater steric bulk, while also increasing lipophilicity, a combination of features that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][5]
Despite its desirable attributes, the widespread adoption of the SF5 group has been historically hindered by the challenging and often hazardous synthetic methods required for its installation.[5][6] However, recent advancements have provided more accessible and versatile strategies, opening new avenues for the exploration of SF5-containing compounds. This guide provides a comprehensive overview of the principal methods for introducing the SF5 group into aromatic systems, offering field-proven insights into the causality behind experimental choices and detailed protocols for key transformations.
Core Synthetic Strategies: A Mechanistic Overview
The incorporation of an SF5 group onto an aromatic ring can be broadly achieved through three primary approaches: the oxidative fluorination of sulfur-containing precursors, the functionalization of arenes using SF5-radical precursors, and the elaboration of existing SF5-aromatic building blocks.
Oxidative Fluorination of Diaryl Disulfides and Aryl Thiols
This classical approach remains one of the most common methods for the synthesis of aryl sulfur pentafluorides (ArSF5). The overall transformation involves the oxidation of a sulfur(I) or sulfur(II) species to a sulfur(VI) center, accompanied by fluorination.
Direct Fluorination with Elemental Fluorine (F2): Historically, the direct reaction of diaryl disulfides with elemental fluorine was a primary industrial method, particularly for producing nitro-substituted SF5-benzenes which are versatile precursors.[7]
-
Causality: This method leverages the extreme reactivity of F2 to achieve the high oxidation state of sulfur. The reaction is typically performed in an inert solvent at low temperatures to control the exothermicity and non-specific reactivity of fluorine gas. The presence of electron-withdrawing groups like nitro groups on the aromatic ring is often beneficial.
-
Challenges: The use of highly toxic and corrosive elemental fluorine requires specialized equipment and significant safety precautions, limiting its practicality for many research laboratories. Yields can also be modest.[7]
Two-Step Oxidative Fluorination (Umemoto's Method): A more practical and widely adopted alternative involves a two-step process that avoids the direct use of F2 gas for the final sulfur(VI) formation.[2][7]
-
Formation of Arylsulfur Chlorotetrafluoride (ArSF4Cl): An aryl thiol or diaryl disulfide is treated with chlorine (Cl2) in the presence of an alkali metal fluoride (e.g., KF).[2] This step forms the key sulfur(IV) intermediate.
-
Fluoride Exchange: The resulting ArSF4Cl is then treated with a fluoride source, such as zinc difluoride (ZnF2), hydrogen fluoride (HF), or antimony fluorides (SbF3/SbCl5), to replace the chlorine atom with fluorine and yield the final ArSF5 product.[2]
-
Causality: This method decouples the oxidation and final fluorination steps, offering better control and higher yields. The choice of the fluoride source in the second step is critical; stronger fluorinating agents are required to effect the final exchange. This approach has a broader substrate scope and is more amenable to laboratory-scale synthesis.[2][7]
Recent Advancements with Silver(II) Fluoride (AgF2): A significant recent improvement in oxidative fluorination involves the use of AgF2, often in the presence of onium halides. This system enables the direct, single-step conversion of various thiophenol derivatives to ArSF5 compounds with high efficiency.[6]
-
Causality: AgF2 is a powerful oxidizing and fluorinating agent. The addition of onium salts is believed to form an onium fluoroargentate(II) species in situ, which drastically enhances the rate of oxidative fluorination, leading to high yields and a broad substrate scope under milder conditions than previously possible.[6] This method represents a significant step towards making ArSF5 compounds more accessible.[6]
Workflow: Major Routes to SF5-Aromatics
Caption: Key synthetic pathways to access pentafluorosulfur-substituted aromatics.
Radical Pentafluorosulfanylation
The use of pentafluorosulfur halides, primarily SF5Cl and SF5Br, as sources of the SF5 radical has become a cornerstone of modern SF5 chemistry. These methods are particularly powerful for creating complex aliphatic SF5-compounds that can be later converted into aromatic systems.
Radical Addition to Alkynes: The triethylborane (Et3B)-mediated radical addition of SF5Cl to terminal alkynes is a highly efficient method for generating SF5-substituted vinyl chlorides.[5][8]
-
Causality: Triethylborane acts as a radical initiator in the presence of trace oxygen. It facilitates the homolytic cleavage of the S-Cl bond in SF5Cl to generate the SF5 radical. This radical then adds to the terminal carbon of the alkyne, creating a vinyl radical intermediate that abstracts a chlorine atom from another molecule of SF5Cl to propagate the radical chain.[8]
-
Application to Aromatics: This method is ingeniously applied to aromatic synthesis by using ortho-alkynyl anilines as substrates. The initial radical addition is followed by a base-mediated cascade reaction involving dehydrochlorination and a 5-endo-dig cyclization to construct SF5-substituted indoles, a valuable heterocyclic scaffold.[5][8]
Mechanism: Radical Addition and Cyclization to form 2-SF5-Indoles
Caption: Simplified workflow for the synthesis of 2-SF5-indoles via radical addition.
Functionalization of Pre-existing SF5-Aromatics (Building Block Approach)
With the increasing commercial availability of simple SF5-aromatics like 4-SF5-aniline and 3-nitro-1-SF5-benzene, the modification of these building blocks has become a highly practical and common strategy.[1][5] This approach leverages well-established aromatic chemistry.
-
Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the SF5 group, especially when combined with other withdrawing groups like NO2, strongly activates the aromatic ring towards nucleophilic attack.[7] This allows for the displacement of leaving groups (e.g., fluorine atoms) on the SF5-arene by a range of nucleophiles (O, N, S-based).[7][9]
-
Electrophilic Aromatic Substitution (SEAr): While the SF5 group is deactivating, functionalization is still possible. Directed ortho-lithiation, for instance, allows for the introduction of electrophiles specifically at the position adjacent to the SF5 group, a transformation that is otherwise difficult to achieve.[10]
-
Cross-Coupling Reactions: SF5-substituted aryl halides or anilines (via diazotization) can be readily employed in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecular architectures.[1][7]
Physicochemical Properties and Their Impact
The strategic replacement of other functional groups with an SF5 moiety can dramatically alter a molecule's properties, providing a clear rationale for its use in development programs.
| Property | SF5 Group | CF3 Group (for comparison) | Causality & Impact in Drug Development |
| Electron Effect | Strongly electron-withdrawing (σp ≈ 0.68) | Strongly electron-withdrawing (σp ≈ 0.54) | Modulates pKa of nearby groups, alters metabolic stability of adjacent sites, and can enhance binding affinity through favorable electronic interactions.[2][3] |
| Lipophilicity (π) | Highly lipophilic (π ≈ 1.51) | Lipophilic (π ≈ 0.88) | Increases membrane permeability and bioavailability. The higher lipophilicity of SF5 over CF3 is a key differentiator.[1][3][4] |
| Steric Profile | Bulky, conical shape | Smaller, conical shape | Can act as a bioisostere for groups like tert-butyl. Its size can enforce specific conformations, improving binding selectivity and reducing rotational freedom.[5] |
| Metabolic Stability | Exceptionally high | High | The robust S-F bonds are highly resistant to metabolic degradation by cytochrome P450 enzymes, extending the in vivo half-life of a drug.[3] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 4-Pentafluorosulfanyl-nitrobenzene
This protocol is based on the principles of the Umemoto method and is a foundational synthesis for a key building block.[2][7]
Step 1: Synthesis of 4-Nitrophenylsulfur Chlorotetrafluoride
-
Safety: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Chlorine gas is highly toxic.
-
Apparatus: To a 500 mL three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet (connected to a scrubber containing NaOH solution), add 4,4'-dinitrodiphenyl disulfide (50 g, 0.162 mol) and dry potassium fluoride (142 g, 2.44 mol).
-
Reaction: Add anhydrous acetonitrile (250 mL) to the flask. Cool the suspension to 0°C using an ice bath.
-
Chlorination: Bubble chlorine gas (Cl2) through the stirred suspension. The reaction is exothermic; maintain the temperature below 20°C. Monitor the reaction by TLC or GC until the starting disulfide is consumed. The slurry will turn from yellow to a pale color.
-
Workup: Stop the chlorine flow and purge the system with nitrogen gas to remove excess Cl2. Filter the mixture to remove KF and KCl salts.
-
Isolation: Evaporate the acetonitrile under reduced pressure. The crude 4-nitrophenylsulfur chlorotetrafluoride can be used directly in the next step or purified by recrystallization.
Step 2: Fluorination to 4-Pentafluorosulfanyl-nitrobenzene
-
Safety: Anhydrous HF is extremely corrosive and toxic. This step must be performed in a specialized fume hood with appropriate safety measures and materials (e.g., Teflon apparatus).
-
Apparatus: In a Teflon reactor, place the crude 4-nitrophenylsulfur chlorotetrafluoride from the previous step.
-
Reaction: Cool the reactor to -78°C and condense anhydrous hydrogen fluoride (HF) into the vessel.
-
Heating & Monitoring: Slowly warm the reaction mixture to room temperature and then heat gently (e.g., to 50°C) behind a blast shield. Monitor the reaction by 19F NMR for the disappearance of the ArSF4Cl signal and the appearance of the ArSF5 signal (a characteristic singlet and quintet).
-
Workup: After the reaction is complete, carefully quench the reaction by pouring it onto ice. Neutralize with a base like sodium bicarbonate.
-
Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water, dry over MgSO4, and concentrate under reduced pressure. The final product can be purified by distillation or chromatography.
Protocol 2: Radical Addition-Cyclization for 2-SF5-Indole Synthesis
This protocol is adapted from the work of Bizet, Blanchard, and co-workers.[8]
-
Safety: Triethylborane is pyrophoric and should be handled as a solution under an inert atmosphere. The reaction may build pressure and should be performed in a sealed tube capable of withstanding it.
-
Apparatus: To a thick-walled pressure tube (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the N-protected ortho-alkynyl aniline substrate (1.0 mmol).
-
Reagent Addition: Place the tube under an inert atmosphere (Argon or Nitrogen). Add anhydrous ethyl acetate (5 mL).
-
SF5Cl Addition: Cool the solution to -78°C (dry ice/acetone bath). Condense pentafluorosulfanyl chloride (SF5Cl, approx. 1.2 mmol) into the tube.
-
Initiation: Add triethylborane (1.0 M solution in hexanes, 0.2 mL, 0.2 mmol) dropwise to the cold solution.
-
Reaction: Seal the tube tightly and allow it to warm to room temperature. Stir for 12-24 hours. Monitor the formation of the vinyl chloride intermediate by TLC or LC-MS.
-
Workup (Part 1): Carefully vent the tube in a fume hood. Concentrate the reaction mixture under reduced pressure to remove the solvent and any excess SF5Cl.
-
Cyclization: Dissolve the crude intermediate in DMSO (5 mL). Add LiOH·H2O (2.0 mmol). Heat the mixture to 80°C and stir until the cyclization is complete (monitor by LC-MS).
-
Workup (Part 2): Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purification: Purify the final 2-SF5-indole product by silica gel column chromatography.
Conclusion and Future Outlook
The chemistry of pentafluorosulfanylation has matured significantly, transitioning from a niche curiosity to a practical tool for molecular design. Modern methods based on late-stage oxidative fluorination and robust radical chemistry have broadened the accessibility of SF5-aromatics. The "building block" approach, in particular, allows researchers in diverse fields to readily incorporate this unique functional group and investigate its effects.
Future research will likely focus on developing even milder, more selective, and catalytic methods for installing the SF5 group. The development of new, shelf-stable pentafluorosulfanylation reagents that are easier to handle than SF5Cl gas is an active and important area of research.[11] As the synthetic barriers continue to fall, the "super-trifluoromethyl" group is poised to make an even greater impact across the chemical sciences, enabling the creation of next-generation pharmaceuticals, agrochemicals, and advanced materials.
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Altomonte, S., & Zanda, M. (2012). Synthetic Chemistry and Biological Activity of Pentafluorosulphanyl (SF5) Organic Molecules. Journal of Fluorine Chemistry, 143, 57–93. [Link]
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Staubitz, A., et al. (2021). Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. [Link]
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Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. [Link]
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Dolbier, W. R., Jr. (2005). Pentafluorosulfanylation of Aliphatic Substrates. In Fluorine-Containing Synthons (pp. 148-166). American Chemical Society. [Link]
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Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]
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Gorin, D. J., et al. (2011). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Organic Letters, 13(23), 6308–6311. [Link]
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Bizet, V., Blanchard, F., et al. (2021). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus Chimie, 24(S3), 1-17. [Link]
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Shibata, N., et al. (2023). Fluoroalkylated hypervalent sulfur fluorides: radical addition of arylchlorotetrafluoro-λ6-sulfanes to tetrafluoroethylene. RSC Chemical Science. [Link]
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Umemoto, T., et al. (2011). Discovery of the First General and Practical Method for the Synthesis of Arylsulfur Pentafluorides. Journal of the American Chemical Society, 133(47), 19130–19133. [Link]
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Tlili, A., et al. (2025). A Shelf-Stable Reagent for Photocatalytic Radical Pentafluorosulfanylation of Styrene Derivatives. Angewandte Chemie International Edition. [Link]
-
Paquin, J.-F. (2020). Developments in the synthesis of new SF5-containing compounds. HAL Open Science. [Link]
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Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 3-(Pentafluorosulfur)benzenesulfonyl Chloride
Introduction: The Strategic Incorporation of the Pentafluorosulfur (SF₅) Moiety in Modern Drug Discovery
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. In this pursuit, the strategic incorporation of unique functional groups to modulate molecular properties is a cornerstone of rational drug design. The pentafluorosulfur (SF₅) group has emerged as a compelling substituent, often dubbed a "super-trifluoromethyl group," owing to its distinctive combination of physicochemical characteristics.[1][2] These include exceptional thermal and chemical stability, high electronegativity, and a significant enhancement of lipophilicity, which can profoundly influence a molecule's membrane permeability and metabolic stability.[3]
The SF₅ group is increasingly utilized as a bioisostere for other common functionalities such as trifluoromethyl, tert-butyl, and nitro groups, offering a novel vector for lead optimization in drug discovery programs.[4][5] The synthesis of molecules bearing this unique moiety is therefore of paramount importance to researchers in pharmaceuticals and agrochemicals. 3-(Pentafluorosulfur)benzenesulfonyl chloride is a key building block that enables the introduction of the SF₅-phenyl scaffold, a precursor to a wide array of bioactive sulfonamides.
This comprehensive guide provides detailed application notes and protocols for the synthesis of sulfonamides utilizing this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage the advantageous properties of the SF₅ group in their molecular design endeavors.
Properties and Handling of this compound
A thorough understanding of the reagent's properties is critical for its safe and effective use. While specific data for this compound is not as widely tabulated as for simpler analogs like benzenesulfonyl chloride, its properties can be inferred from the behavior of related compounds.
| Property | Value (Estimated/Typical for Arylsulfonyl Chlorides) | Source/Justification |
| Molecular Formula | C₆H₄ClF₅O₂S₂ | Calculated |
| Molecular Weight | 294.67 g/mol | Calculated |
| Appearance | Colorless to light yellow oil or low-melting solid | Analogy to benzenesulfonyl chloride[6] |
| Reactivity | Highly reactive electrophile; moisture sensitive | General reactivity of sulfonyl chlorides[6][7] |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Et₂O) | General solubility of sulfonyl chlorides |
| Hazards | Corrosive, lachrymator, produces HCl upon hydrolysis | Analogy to benzenesulfonyl chloride and other reactive sulfonyl halides[8][9] |
Handling and Safety Precautions:
Due to its reactive and corrosive nature, this compound must be handled with appropriate safety measures in a well-ventilated fume hood.[8] Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. The reagent is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid.[8] Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. All glassware and solvents used in reactions with this reagent must be scrupulously dried to prevent decomposition and ensure high yields.
Experimental Protocol: General Procedure for the Synthesis of N-Substituted 3-(Pentafluorosulfur)benzenesulfonamides
This protocol outlines a general and robust method for the coupling of this compound with a primary or secondary amine to yield the corresponding sulfonamide. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant elimination of hydrogen chloride.[10] A tertiary amine base, such as triethylamine or pyridine, is typically employed to scavenge the HCl byproduct.
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary or secondary amine (1.0 - 1.2 eq) and dissolve it in anhydrous DCM (or THF). Cool the solution to 0 °C using an ice bath.
-
Base Addition: To the cooled amine solution, add triethylamine or pyridine (1.5 - 2.0 eq) via syringe. The use of a slight excess of the amine and a greater excess of the base helps to drive the reaction to completion and neutralize all generated HCl.
-
Sulfonyl Chloride Addition: In a separate dry flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes using a dropping funnel.[10] The slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Extraction:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess amine and base, water, saturated NaHCO₃ solution to remove any remaining acidic impurities, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-substituted 3-(pentafluorosulfur)benzenesulfonamide.
Visualizing the Workflow
Caption: A generalized workflow for the synthesis of N-substituted 3-(pentafluorosulfur)benzenesulfonamides.
Mechanism of Sulfonamide Formation
The reaction proceeds through a well-established nucleophilic acyl substitution-type mechanism at the sulfur center.
Caption: The mechanism involves nucleophilic attack by the amine on the sulfonyl chloride, forming a tetrahedral intermediate which then eliminates chloride.
The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, with the chloride ion acting as a good leaving group, to form the stable sulfonamide bond. The liberated HCl is neutralized by the base present in the reaction mixture.
Scope and Limitations
This protocol is broadly applicable to a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. The robust nature of the SF₅ group ensures its stability under these reaction conditions.[3]
Substrate Scope:
-
Primary Amines (R-NH₂): Generally react cleanly to provide secondary sulfonamides.
-
Secondary Amines (R₂-NH): Yield tertiary sulfonamides. Sterically hindered secondary amines may require longer reaction times or elevated temperatures.
-
Anilines: Both electron-rich and electron-deficient anilines are suitable substrates. The nucleophilicity of the aniline will influence the reaction rate.
-
Heterocyclic Amines: Saturated heterocycles such as morpholine, piperidine, and piperazine are excellent nucleophiles and react readily.[2]
Limitations:
-
Tertiary Amines (R₃N): Do not react to form sulfonamides as they lack a proton on the nitrogen atom to be eliminated.
-
Steric Hindrance: Very bulky amines may react sluggishly. In such cases, alternative coupling methods or more forcing conditions may be necessary.
-
Competing Functional Groups: Amines with other nucleophilic groups (e.g., unprotected alcohols or thiols) may lead to side reactions. Protection of these groups may be required.
Conclusion and Future Perspectives
The use of this compound provides a direct and efficient route for the synthesis of a diverse array of sulfonamides bearing the unique SF₅ moiety. The protocols detailed herein are robust and can be adapted to a wide range of substrates, making them a valuable tool for medicinal chemists and researchers in drug discovery. The continued exploration of SF₅-containing compounds is poised to yield novel therapeutic agents with improved pharmacological properties, underscoring the importance of reliable synthetic methodologies for their preparation.[3][11]
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Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]
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-
Abeywickrama, C. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
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- Gardiner, J. M. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Future Medicinal Chemistry, 9(14), 1705-1719.
- RSC Publishing. (2025).
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- Google Patents. (1989). US4874894A - Process for the production of benzenesulfonamides.
-
Wikipedia. Benzenesulfonyl chloride. [Link]
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PubMed. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. [Link]
- NIH. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 51(4), 665-667.
- Sigma-Aldrich. (2025).
- NIH. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(41), 5634-5636.
-
PubChem. p-(Trifluoromethoxy)benzenesulphonyl chloride. [Link]
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- NIH. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids.
-
Cheméo. Chemical Properties of Benzenesulfonyl chloride (CAS 98-09-9). [Link]
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Application Notes and Protocols for the Synthesis of SF₅-Analogs of Known Drugs Using 3-(pentafluorosulfur)benzenesulfonyl Chloride
Introduction: The Rising Prominence of the Pentafluorosulfur (SF₅) Group in Medicinal Chemistry
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the pentafluorosulfur (SF₅) group has emerged as a substituent of significant interest.[1] Often dubbed a "super-trifluoromethyl group," the SF₅ moiety is characterized by its large volume, high electronegativity, and exceptional chemical and thermal stability.[2] Its unique electronic properties and lipophilicity can profoundly influence a molecule's binding affinity, metabolic stability, and membrane permeability, making it an attractive bioisostere for commonly employed groups like trifluoromethyl, tert-butyl, and nitro functionalities.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(pentafluorosulfur)benzenesulfonyl chloride as a key building block for the synthesis of SF₅-analogs of known drugs. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols, and present characterization data, using the synthesis of an SF₅-analog of the BRAF inhibitor Vemurafenib as a practical example.
The Strategic Advantage of this compound
This compound is a versatile reagent that allows for the direct introduction of the SF₅-benzenesulfonyl moiety into a target molecule. The sulfonyl chloride functional group is highly reactive towards nucleophiles, particularly primary and secondary amines, forming stable sulfonamide linkages.[4] This reaction, often referred to as the Hinsberg reaction, is a robust and well-established method for the synthesis of sulfonamide-containing compounds, which are a prominent class of pharmaceuticals.[5]
The choice of the meta-substituted isomer provides a distinct structural vector for modifying existing drug scaffolds, allowing for exploration of new binding interactions and optimization of structure-activity relationships (SAR).
Synthesis of an SF₅-Vemurafenib Analog: A Case Study
To illustrate the practical application of this compound, we will detail the synthesis of an SF₅-analog of Vemurafenib. Vemurafenib is a potent inhibitor of the BRAFV600E kinase, a key driver in many cases of metastatic melanoma.[6] The synthesis involves two key stages: the preparation of the this compound reagent and its subsequent reaction with a suitable amine precursor of the Vemurafenib core.
Part 1: Synthesis of this compound
The synthesis of this compound is most effectively achieved via a Sandmeyer-type reaction starting from the readily available 3-(pentafluorosulfur)aniline. This method provides a reliable route to the desired sulfonyl chloride.[7]
Reaction Scheme:
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- 2. A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
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- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Application Notes & Protocols: Leveraging 3-(Pentafluorosulfur)benzenesulfonyl Chloride in Advanced Agrochemical Synthesis
Introduction: The Strategic Importance of the Pentafluorosulfur (SF₅) Moiety in Agrochemical Design
In the relentless pursuit of more effective, selective, and environmentally benign agrochemicals, medicinal and process chemists are constantly seeking novel molecular building blocks that can impart advantageous physicochemical and biological properties. The pentafluorosulfur (SF₅) group has emerged as a "super-trifluoromethyl" moiety, offering a unique combination of extreme electronegativity, significant steric bulk, high metabolic stability, and substantial lipophilicity. These characteristics make it a highly desirable functional group for modulating the properties of active ingredients in pesticides, herbicides, and fungicides.
3-(Pentafluorosulfur)benzenesulfonyl chloride is a key reagent that allows for the direct introduction of the SF₅-phenylsulfonyl scaffold into a wide range of molecular architectures. Its strategic importance lies in its ability to react readily with nucleophiles, such as amines and alcohols, to form stable sulfonamide and sulfonate linkages, respectively. These linkages are prevalent in a multitude of commercial agrochemicals. This document provides a detailed guide for researchers and drug development professionals on the potential applications and synthetic protocols involving this compound.
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of this compound is critical for its effective utilization.
| Property | Value/Description | Significance in Synthesis |
| Molecular Formula | C₆H₄ClF₅O₂S₂ | --- |
| Molecular Weight | 314.67 g/mol | Accurate measurement for stoichiometric calculations. |
| Appearance | White to off-white solid | Visual confirmation of reagent quality. |
| Key Functional Groups | Pentafluorosulfur (SF₅), Sulfonyl Chloride (SO₂Cl) | The SF₅ group provides unique electronic and steric properties, while the SO₂Cl group is the primary site of reactivity. |
| Reactivity | The sulfonyl chloride group is a potent electrophile, readily reacting with nucleophiles. The molecule is sensitive to moisture and should be handled under anhydrous conditions. | Enables the formation of sulfonamides and sulfonates. Requires careful handling to prevent hydrolysis of the sulfonyl chloride. |
| Solubility | Soluble in aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. | Important for selecting appropriate reaction media. |
The high electronegativity of the SF₅ group significantly influences the reactivity of the sulfonyl chloride, potentially enhancing its electrophilicity compared to non-fluorinated analogues.
Core Application: Synthesis of SF₅-Containing Sulfonamides
A primary application of this compound is the synthesis of novel sulfonamides. The sulfonamide linkage is a cornerstone of many successful agrochemicals due to its chemical stability and ability to act as a hydrogen bond donor and acceptor.
General Reaction Scheme:
Caption: General workflow for the synthesis of SF₅-containing sulfonamides.
Protocol: Synthesis of N-Aryl-3-(pentafluorosulfur)benzenesulfonamide
This protocol describes a representative synthesis of a model sulfonamide, which can be adapted for various primary and secondary amines.
Materials:
-
This compound
-
Aniline (or other amine of choice)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Standard Glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic Stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Addition of Amine and Base: To the stirred solution, add the aniline (1.05 eq) followed by the dropwise addition of triethylamine (1.2 eq). The reaction is typically exothermic; maintain the temperature at 0-5 °C using an ice bath.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, quench by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-aryl-3-(pentafluorosulfur)benzenesulfonamide.
Potential Application: Synthesis of SF₅-Containing Sulfonates
Another valuable application is the synthesis of sulfonate esters, which can also serve as key intermediates or possess biological activity themselves.
General Reaction Scheme:
Caption: General workflow for the synthesis of SF₅-containing sulfonate esters.
Protocol: Synthesis of an Aryl 3-(Pentafluorosulfur)benzenesulfonate
This protocol outlines the synthesis of a model sulfonate ester.
Materials:
-
This compound
-
Phenol (or other alcohol of choice)
-
Pyridine (can act as both base and solvent)
-
Anhydrous Dichloromethane (DCM) (optional solvent)
-
Copper(II) Sulfate solution (to remove pyridine)
-
Standard organic synthesis glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the phenol (1.0 eq) in anhydrous pyridine at 0 °C.
-
Addition of Sulfonyl Chloride: To this solution, add this compound (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer repeatedly with a saturated copper(II) sulfate solution to remove pyridine, followed by water and brine.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude sulfonate ester can be further purified by column chromatography.
Conclusion
This compound represents a valuable and highly reactive building block for modern agrochemical research. Its ability to efficiently introduce the uniquely advantageous SF₅-phenylsulfonyl moiety opens up new avenues for creating novel active ingredients with potentially enhanced efficacy, metabolic stability, and tailored physicochemical properties. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of new sulfonamide and sulfonate-based agrochemical candidates. As with all reactive chemical reagents, appropriate safety precautions and handling procedures are paramount.
References
- Welch, J. T., & Lim, D. S. (2007). The pentafluorosulfanyl group in bioorganic and medicinal chemistry. Beilstein Journal of Organic Chemistry, 3, 17.
- Jeske, H. (2020). The role of the SF5 group in modern agrochemical research. Pest Management Science, 76(2), 476-485.
- Beier, P. (2015). Synthesis of SF5-compounds. Beilstein Journal of Organic Chemistry, 11, 1904–1916.
Troubleshooting & Optimization
stability of 3-(pentafluorosulfur)benzenesulfonyl chloride in aqueous conditions
Welcome to the technical support guide for 3-(pentafluorosulfur)benzenesulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on the use and handling of this unique reagent, with a specific focus on its behavior in aqueous environments. Here, we address common questions and troubleshooting scenarios encountered during experimentation, grounding our advice in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary stability concerns for this compound, especially in aqueous conditions?
A1: The primary stability concern for any sulfonyl chloride, including this compound, is its susceptibility to hydrolysis.[1] In the presence of water, the sulfonyl chloride group (-SO₂Cl) can react to form the corresponding sulfonic acid (-SO₃H) and hydrochloric acid (HCl).[1][2]
However, the rate of this hydrolysis is highly dependent on several factors:
-
Solubility: Arylsulfonyl chlorides often have low solubility in water. This limited solubility acts as a kinetic barrier, protecting the bulk of the material from rapid hydrolysis and allowing for reactions to be successfully carried out in aqueous or biphasic systems.[3][4] The highly lipophilic nature of the pentafluorosulfur (SF₅) group further reduces aqueous solubility, enhancing this protective effect.[5][6]
-
Temperature: The rate of hydrolysis increases significantly with temperature. While the compound may be relatively stable in cold water, it will decompose in hot water.[2][7]
-
pH: The presence of bases can accelerate the hydrolysis of sulfonyl chlorides.[1] Therefore, unbuffered aqueous solutions or reactions run under basic conditions require careful management.
The pentafluorosulfur (SF₅) group itself is exceptionally stable. It is known for its high thermal and chemical robustness due to the strong sulfur-fluorine bonds, and it does not degrade under typical aqueous reaction conditions.[6][8]
Q2: How does the pentafluorosulfur (SF₅) group influence the compound's stability and reactivity compared to other arylsulfonyl chlorides?
A2: The SF₅ group imparts unique properties that distinguish this compound from simpler analogs like benzenesulfonyl chloride.
-
Electronic Effect: The SF₅ group is one of the most strongly electron-withdrawing groups known.[6] This potent inductive effect makes the sulfur atom of the sulfonyl chloride group more electrophilic. Consequently, it is more reactive towards nucleophiles (e.g., amines, alcohols) in the desired reaction pathway.
-
Lipophilicity & Solubility: Despite its high polarity, the SF₅ group is remarkably lipophilic (hydrophobic).[5] This property significantly lowers the compound's solubility in water, which, as mentioned in Q1, is a key factor in protecting it from hydrolysis in aqueous media.[3][4]
-
Steric Hindrance: The SF₅ group is sterically demanding.[5] While the group is in the meta-position and thus has a minimal direct steric effect on the sulfonyl chloride moiety, its overall bulk contributes to the molecule's low solubility in water.
-
Core Stability: The SF₅ group itself is chemically robust and resistant to degradation under a wide range of conditions, including acidic environments.[8] This ensures that the SF₅-aryl core remains intact during sulfonylation reactions.
In essence, the SF₅ group enhances the desired reactivity of the sulfonyl chloride while simultaneously providing a "self-protection" mechanism against aqueous decomposition via reduced solubility.
Q3: What are the best practices for handling and storing this reagent to prevent degradation?
A3: Proper handling and storage are critical to maintaining the integrity of this compound. Like all sulfonyl chlorides, it is classified as a corrosive and moisture-sensitive material.[9][10]
Storage Protocol:
-
Keep Dry: Store the container tightly sealed in a dry, cool, and well-ventilated area.[11][12] A desiccator or a glove box with an inert atmosphere (e.g., nitrogen or argon) is ideal.[9]
-
Avoid Incompatible Materials: Keep the reagent away from water, moist air, strong bases, and alcohols, as these will cause decomposition.[9][11]
-
Original Container: Whenever possible, store the chemical in its original container.
Handling Protocol:
-
Inert Atmosphere: Handle the reagent under an inert atmosphere (nitrogen or argon) to minimize exposure to atmospheric moisture.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[12] Sulfonyl chlorides can cause severe skin burns and eye damage.[10]
-
Chemical Fume Hood: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of any vapors.[9]
-
Dispensing: Use dry syringes or cannulas for transferring the liquid reagent. If weighing, do so quickly and in a contained, dry environment.
Q4: My reaction in an aqueous medium is failing, showing low yield or no desired product. What are the likely causes related to the reagent's stability?
A4: If you are experiencing poor results in an aqueous system, the issue likely stems from the competitive hydrolysis of the sulfonyl chloride. Below is a troubleshooting workflow to diagnose the problem.
Caption: Troubleshooting workflow for sulfonylation reactions.
Causality Explained:
-
High Temperature: Elevated temperatures provide the activation energy needed for water to act as a nucleophile, leading to rapid hydrolysis.[2]
-
High pH: While a base is often needed to scavenge the HCl byproduct, a high concentration of hydroxide ions (OH⁻) will directly and rapidly attack the sulfonyl chloride, leading to the sulfonate salt.
-
Poor Substrate Solubility/Mixing: In a biphasic system, the reaction occurs at the interface between the organic and aqueous layers. If your nucleophile (amine/alcohol) resides mostly in the aqueous phase and the sulfonyl chloride in the organic phase, the reaction will be slow. Poor mixing reduces the interfacial surface area, giving the sulfonyl chloride more time to hydrolyze.[3]
Q5: How can I minimize hydrolysis when performing reactions in aqueous or biphasic systems?
A5: Minimizing hydrolysis is a game of managing kinetics: you want your desired reaction with your nucleophile to be significantly faster than the undesired reaction with water.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add your amine and a suitable organic solvent (e.g., dichloromethane, diethyl ether).
-
Aqueous Phase: Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). This will act as an HCl scavenger.
-
Cooling: Cool the vigorously stirred biphasic mixture to 0-5 °C in an ice bath. Lowering the temperature is the most effective way to decrease the rate of hydrolysis.[2][7]
-
Reagent Addition: Dissolve this compound in a small amount of the same organic solvent. Add this solution dropwise to the cold, rapidly stirred reaction mixture over 15-30 minutes. A slow addition ensures the concentration of the sulfonyl chloride remains low, favoring reaction with the amine over hydrolysis.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1-3 hours, monitoring by TLC or LC-MS. Let it slowly warm to room temperature if the reaction is sluggish.
-
Workup: Once the reaction is complete, separate the organic layer. Wash with dilute acid (to remove excess amine), water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Choice of Base: Use a weak, non-nucleophilic base like NaHCO₃ or a tertiary amine like triethylamine (if it's soluble enough in the organic phase). Avoid strong bases like NaOH or KOH in the aqueous phase, as they dramatically increase the rate of hydrolysis.[1]
-
Phase-Transfer Catalysis: If your nucleophile is primarily water-soluble, consider adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB). This will transport the nucleophile into the organic phase to react with the sulfonyl chloride, outcompeting hydrolysis.
Q6: What are the expected hydrolysis products, and how can I detect them?
A6: The hydrolysis of this compound yields 3-(pentafluorosulfur)benzenesulfonic acid and hydrochloric acid (HCl) .
// Reactants R_SO2Cl [label=<
SF5-Ar-S(=O)(=O)-Cl
]; H2O [label="H₂O"];
// Intermediate Intermediate [label=<
Tetrahedral Intermediate SF5-Ar-S(=O)(=O)(Cl OH2+)
, shape=plaintext];
// Products R_SO3H [label=<
SF5-Ar-SO3H
]; HCl [label="HCl"];
// Arrows R_SO2Cl -> Intermediate [label="Nucleophilic Attack"]; H2O -> Intermediate [style=invis]; Intermediate -> R_SO3H [label="Elimination of Cl⁻\n& Loss of H⁺"]; Intermediate -> HCl [style=invis]; }
Sources
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- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
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- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. tcichemicals.com [tcichemicals.com]
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- 12. chemicalbook.com [chemicalbook.com]
handling and storage of moisture-sensitive 3-(pentafluorosulfur)benzenesulfonyl chloride
Technical Support Center: 3-(Pentafluorosulfur)benzenesulfonyl Chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical resource for this compound. This guide is designed to provide in-depth, practical advice on the handling, storage, and troubleshooting of this unique and highly reactive reagent. The pentafluorosulfanyl (SF₅) group offers remarkable thermal and chemical stability, high electronegativity, and lipophilicity, making it a valuable functional group in medicinal chemistry and materials science.[1] However, the utility of this building block is entirely dependent on the integrity of the sulfonyl chloride moiety, which is highly susceptible to hydrolysis.
This document moves beyond standard protocols to explain the chemical principles behind each recommendation, empowering you to make informed decisions in your experimental work.
Part 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the stability and handling of this compound.
Q1: What makes this compound so sensitive to moisture?
A: The sensitivity lies entirely with the sulfonyl chloride (-SO₂Cl) functional group. The sulfur atom in a sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Water, even trace amounts from atmospheric humidity, acts as a nucleophile and will attack this electrophilic sulfur center. This reaction, known as hydrolysis, is rapid and effectively irreversible under standard laboratory conditions. It results in the conversion of the reactive sulfonyl chloride to the corresponding, and often unreactive, 3-(pentafluorosulfur)benzenesulfonic acid, releasing hydrochloric acid (HCl) as a byproduct.[2][3][4]
Q2: What are the immediate consequences of accidental moisture exposure?
A: Exposure to moisture leads to several critical experimental problems:
-
Loss of Reactivity: The primary purpose of the sulfonyl chloride is to react with nucleophiles (like amines or alcohols) to form sulfonamides or sulfonate esters.[5] Once hydrolyzed to the sulfonic acid, this reactivity is lost, and your intended reaction will fail or proceed with very low yield.
-
Inaccurate Stoichiometry: If a portion of your reagent has degraded, the actual molar quantity of active sulfonyl chloride will be lower than calculated. This leads to incorrect reagent ratios, incomplete reactions, and potentially complex product mixtures.
-
Corrosion and Byproduct Formation: The generation of HCl gas upon hydrolysis can create a corrosive microenvironment within the storage container and reaction vessel.[2][3]
Q3: How can I visually identify a degraded product?
A: While this compound is typically a colorless to light-yellow liquid or low-melting solid, its hydrolysis product, 3-(pentafluorosulfur)benzenesulfonic acid, is a solid. If you observe any crystalline solid or white precipitate forming in your container, it is a strong indicator of degradation. You may also notice a faint "fuming" or a sharp, acidic odor upon opening a poorly sealed container due to the presence of HCl gas.
Q4: What are the definitive storage conditions for this reagent?
A: To ensure long-term stability and efficacy, the reagent must be protected from both moisture and oxygen. The following conditions are mandatory.
| Parameter | Recommendation | Rationale |
| Atmosphere | Dry, inert gas (Argon or Nitrogen) | Prevents contact with atmospheric moisture and oxygen. Argon is preferred for long-term storage due to its higher density, which can provide a better protective layer. |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of any potential decomposition pathways.[6] |
| Container | Original manufacturer's bottle (e.g., Aldrich Sure/Seal™) or a glass vessel with a PTFE-lined cap. | These containers are designed with septa that allow for the removal of the reagent via syringe under an inert atmosphere without opening the bottle.[7] |
| Location | A dry, well-ventilated area away from incompatible materials like strong bases, oxidizing agents, alcohols, and amines.[3][8] | Prevents accidental reactions and ensures safety. |
Part 2: Experimental Protocols & Workflows
Adherence to strict, methodical protocols is non-negotiable for success. The following procedures provide a self-validating framework for handling the reagent.
Protocol 1: Workspace and Glassware Preparation
Causality: Adsorbed water on glassware surfaces is a primary source of contamination.[7][9] This protocol ensures all surfaces that will contact the reagent are scrupulously dry.
-
Oven Drying: Place all glassware (reaction flasks, syringes, needles, cannulas) in a laboratory oven at >125 °C for a minimum of 4 hours, or preferably, overnight.[7][9]
-
Assembly and Inerting: While still hot, assemble the glassware. Immediately flush the entire apparatus with a steady stream of dry nitrogen or argon for 10-15 minutes. This process, known as "purging," displaces all ambient air and moisture.
-
Cooling: Allow the glassware to cool to room temperature under a positive pressure of the inert gas. A bubbler filled with mineral oil should be attached to the outlet to visually confirm this positive pressure.
-
Alternative Method (Heat Gun): For quicker setups, assemble the cool glassware and gently warm all surfaces with a heat gun while purging with inert gas. This is less thorough than oven drying but is suitable for many applications.[9]
Protocol 2: Dispensing the Reagent from a Sure/Seal™ Bottle
This workflow minimizes the risk of introducing atmosphere into the primary storage container, preserving the integrity of the bulk reagent.
Caption: Workflow for transferring moisture-sensitive reagent.
Step-by-Step Procedure:
-
Prepare Syringe: Take a clean, oven-dried, gas-tight syringe and flush it 3-5 times with dry nitrogen or argon. To do this, draw inert gas from your inerted flask or manifold into the syringe and expel it into the atmosphere.
-
Puncture Septum: With the reagent bottle secured, carefully pierce the septum of the Sure/Seal™ cap with the needle of the flushed syringe.
-
Equalize Pressure: Gently draw a small amount of the inert gas from the headspace of the reagent bottle into the syringe and then inject it back. This equalizes the pressure and prevents the reagent from splashing out.
-
Withdraw Reagent: Invert the bottle and slowly draw the desired volume of the liquid reagent into the syringe.
-
Remove Bubbles: Turn the bottle upright again. Pull a small amount of inert gas from the headspace into the syringe to act as a buffer, and then carefully withdraw the needle from the septum.
-
Dispense: Immediately transfer the reagent by inserting the needle through a septum on your prepared reaction flask and depressing the plunger. The small inert gas buffer ensures the entire liquid volume is dispensed.
Part 3: Troubleshooting Guide
Even with careful planning, issues can arise. This guide addresses common problems encountered during experiments.
Q: My reaction was unsuccessful (low yield, no product). I suspect the reagent was compromised. How can I be sure?
A: Reagent degradation is a primary cause of reaction failure.
-
Initial Check: First, review your handling procedure. Was the glassware truly dry? Was the inert atmosphere maintained throughout?
-
Purity Assessment: If you suspect degradation, you can analyze the reagent using analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent method.[10] A ¹H NMR spectrum of degraded material will show a new, broad peak corresponding to the sulfonic acid proton, alongside the characteristic aromatic signals. For a more definitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can separate the sulfonyl chloride from its sulfonic acid hydrolysis product and confirm their respective masses.[11] Note that Gas Chromatography (GC) may not be suitable as the high temperatures in the injector port can cause thermal degradation of the sulfonyl chloride, giving a false impression of impurity.[11]
Q: I need to use the entire bottle of reagent for a large-scale reaction. Can I just open the cap?
A: This is strongly discouraged. Opening the bottle, even briefly, will expose the entire contents to the atmosphere, initiating hydrolysis. For large quantities, the best practice is to use a double-tipped needle transfer (cannula transfer). This technique uses positive inert gas pressure to push the liquid from the storage bottle through a stainless-steel cannula into the reaction flask, which is kept under a vacuum or a vented inert atmosphere. This maintains a closed system throughout the transfer.
Q: My reagent has solidified in the refrigerator. Is it still usable?
A: This is possible, as some sulfonyl chlorides have melting points near refrigeration temperatures. Allow the bottle to warm slowly to room temperature under an inert atmosphere. If it melts into a clear, homogenous liquid with no solid precipitate, it is likely usable. If a white solid (the sulfonic acid) remains undissolved, the reagent has been partially hydrolyzed and should not be used for reactions requiring precise stoichiometry.
References
-
Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. DOI: 10.15227/orgsyn.001.0021. Retrieved from [Link]
-
Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(2), 229–233. DOI: 10.1021/op800185f. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Martín-Gómez, C., et al. (2015). Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. Food and Chemical Toxicology, 83, 1-9. DOI: 10.1016/j.fct.2015.04.027. Retrieved from [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2 Influence of oxygen and moisture on the reactions of sulfonyl... Retrieved from [Link]
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
-
Welch, J. T., & Lin, J. (2003). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. Current Organic Chemistry, 7(5), 455-467. DOI: 10.2174/1385272033372861. Retrieved from [Link]
-
ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). Retrieved from [Link]
-
ResearchGate. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40, 733-739. Retrieved from [Link]
-
Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. web.mit.edu [web.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Sulfonamide Formation with SF5-Benzenesulfonyl Chloride
Welcome to the technical support center for optimizing reaction conditions for sulfonamide formation using pentafluorosulfanyl (SF₅)-benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful synthesis of novel SF₅-sulfonamides. The unique properties of the SF₅ group, such as its high electronegativity and stability, offer exciting opportunities in medicinal chemistry and materials science, but also present specific challenges in synthesis. This guide will equip you with the knowledge to navigate these challenges and achieve your desired outcomes.
Introduction to the Reaction
The reaction of an amine with a sulfonyl chloride to form a sulfonamide is a cornerstone of organic synthesis. The introduction of the pentafluorosulfanyl (SF₅) group onto the benzenesulfonyl chloride moiety enhances the electrophilicity of the sulfur atom, potentially increasing its reactivity. However, the steric bulk and high electronegativity of the SF₅ group can also influence the reaction kinetics and the properties of the resulting sulfonamide. A thorough understanding of these factors is crucial for optimizing reaction conditions.
The general reaction mechanism follows a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrochloric acid byproduct.
Caption: General mechanism of sulfonamide formation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of SF₅-sulfonamides in a question-and-answer format.
Question 1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?
Answer:
Several factors can lead to a slow or incomplete reaction. A systematic approach to troubleshooting is recommended.
-
Amine Reactivity: The nucleophilicity of your amine is a primary determinant of reaction rate.
-
Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less nucleophilic and will react slower. Consider increasing the reaction temperature (e.g., from room temperature to 40-60 °C) or using a more polar aprotic solvent like DMF or NMP to enhance solubility and reaction rate.
-
Sterically hindered amines (e.g., diisopropylamine, 2,6-disubstituted anilines) will also exhibit reduced reactivity. In such cases, prolonged reaction times and elevated temperatures are often necessary. For particularly challenging substrates, the use of a catalyst may be beneficial (see Question 3).
-
-
Base Selection: The choice of base is critical.
-
For standard primary and secondary amines, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is a good starting point.[1]
-
If using an aqueous system, a base like sodium hydroxide (NaOH) can be effective, especially for more water-soluble amines.[2][3]
-
-
Reagent Quality: Ensure your SF₅-benzenesulfonyl chloride is of high purity and has not hydrolyzed. It is sensitive to moisture and should be stored under an inert atmosphere.[4]
Troubleshooting Flowchart:
Caption: Troubleshooting guide for sluggish reactions.
Question 2: My yield is low, even with good conversion. What are the potential side reactions and how can I minimize them?
Answer:
Low yields in sulfonamide synthesis are often attributed to side reactions or suboptimal work-up procedures.
-
Hydrolysis of SF₅-Benzenesulfonyl Chloride: This is a major competing reaction, especially in the presence of water or protic solvents.[4]
-
Solution: Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.
-
-
Bis-sulfonylation of Primary Amines: Primary amines can react with a second equivalent of the sulfonyl chloride to form a bis-sulfonylated product, especially if the amine is used as the base or if the reaction conditions are too harsh.
-
Solution: Use a non-nucleophilic base like TEA or DIPEA in a 1.1-1.5 molar excess. Adding the sulfonyl chloride slowly to the solution of the amine and base can also help minimize this side reaction.
-
-
Sulfene Formation: Under strongly basic conditions, elimination of HCl from the sulfonyl chloride can lead to the formation of a highly reactive sulfene intermediate, which can then be trapped by various nucleophiles, leading to a mixture of products.[3]
-
Solution: Avoid using excessively strong bases or high temperatures in combination with strong bases.
-
Recommended Starting Conditions for Different Amine Types:
| Amine Type | Recommended Base | Solvent | Temperature (°C) | Molar Ratio (Amine:SF₅-BSC:Base) |
| Primary Aliphatic | TEA or DIPEA | DCM or THF | 0 to RT | 1.1 : 1.0 : 1.2 |
| Secondary Aliphatic | TEA or DIPEA | DCM or THF | RT to 40 | 1.1 : 1.0 : 1.2 |
| Primary Aromatic (electron-rich) | Pyridine or TEA | DCM or THF | RT | 1.1 : 1.0 : 1.2 |
| Primary Aromatic (electron-deficient) | DIPEA or K₂CO₃ | DMF or NMP | 40 to 60 | 1.2 : 1.0 : 1.5 |
| Sterically Hindered | DIPEA | DMF or Toluene | 60 to 80 | 1.2 : 1.0 : 1.5 |
Question 3: I am working with a particularly unreactive amine and still getting low yields. Are there any catalysts I can use?
Answer:
Yes, for challenging substrates, catalytic activation of the sulfonyl chloride can be beneficial. While specific studies on SF₅-benzenesulfonyl chloride catalysis are limited, principles from related chemistries can be applied.
-
Lewis Acid Catalysis: Lewis acids can activate sulfonyl chlorides (and the more stable but less reactive sulfonyl fluorides) towards nucleophilic attack. For instance, calcium triflimide (Ca(NTf₂)₂) has been shown to be an effective catalyst for the reaction of sulfonyl fluorides with amines.[5] A similar approach could be explored for SF₅-benzenesulfonyl chloride with unreactive amines. A screen of mild Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) could be beneficial.
-
4-Dimethylaminopyridine (DMAP): DMAP is a well-known nucleophilic catalyst for acylation and sulfonylation reactions. It reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate. Use a catalytic amount (e.g., 5-10 mol%) in conjunction with a stoichiometric amount of a non-nucleophilic base like TEA or DIPEA.
Question 4: I am having difficulty purifying my SF₅-sulfonamide. What are some effective strategies?
Answer:
The high lipophilicity of the SF₅-group can make purification challenging.[6] A combination of techniques is often necessary.
-
Work-up:
-
Quenching: After the reaction is complete, quench any unreacted SF₅-benzenesulfonyl chloride by adding a small amount of a simple, water-soluble amine (e.g., aqueous ammonia) or by carefully adding aqueous base to hydrolyze it to the water-soluble sulfonic acid salt.
-
Extraction: Perform a standard aqueous work-up. For primary SF₅-sulfonamides, the N-H proton is expected to be more acidic due to the electron-withdrawing SF₅-group.[7][8] This allows for extraction into a dilute aqueous base (e.g., 1M NaOH), similar to the Hinsberg test, to separate it from non-acidic impurities.[9][10] The sulfonamide can then be re-precipitated by acidifying the aqueous layer.
-
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. The choice of solvent is critical. Due to the lipophilic nature of the SF₅ group, you may need to use less polar solvent systems than for traditional sulfonamides. Common solvent systems for sulfonamides include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[11][12]
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography is a viable option. The lipophilicity of the SF₅-sulfonamide will likely require a less polar eluent system (e.g., ethyl acetate/hexanes or DCM/methanol) compared to its non-fluorinated counterpart.[13][14]
-
Frequently Asked Questions (FAQs)
Q: How stable is SF₅-benzenesulfonyl chloride to storage?
A: SF₅-benzenesulfonyl chloride is a reactive electrophile and is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. Over time, it can hydrolyze to the corresponding sulfonic acid, which will be unreactive in the sulfonamide formation reaction.
Q: What is the expected pKa of the N-H proton in a primary SF₅-sulfonamide?
A: The highly electron-withdrawing nature of the SF₅ group is expected to significantly increase the acidity (lower the pKa) of the N-H proton in a primary sulfonamide compared to a standard benzenesulfonamide.[7][8] This property can be advantageously used during aqueous work-up for purification.
Q: Are there any known incompatibilities of the SF₅-group with other functional groups during the reaction?
A: The SF₅ group itself is generally very stable and unreactive under standard sulfonamide formation conditions.[4] However, the increased reactivity of the SF₅-benzenesulfonyl chloride may lead to side reactions with other nucleophilic functional groups in your substrate (e.g., unprotected alcohols or thiols). If your substrate contains multiple nucleophilic sites, protection of the more reactive groups may be necessary.
Q: Can I use SF₅-benzenesulfonyl chloride in protic solvents like ethanol or methanol?
A: While some sulfonamide syntheses can be performed in protic solvents, it is generally not recommended for SF₅-benzenesulfonyl chloride due to the risk of solvolysis (reaction with the solvent), which will compete with the desired reaction with the amine and lower the yield. Aprotic solvents are the preferred choice.[15]
Experimental Protocols
General Procedure for the Synthesis of a Primary SF₅-Sulfonamide:
-
To a solution of the primary amine (1.1 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, add a solution of SF₅-benzenesulfonyl chloride (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with 1 M HCl (2 x 15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Note: For less reactive amines, the reaction may require heating. In such cases, a higher boiling point solvent like THF or 1,4-dioxane should be used.
References
- King, J. F.; Rathore, R. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. 1991, 69 (8), 1269-1280.
- Hinsberg, O. Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft. 1890, 23 (2), 2962–2965.
-
Vedantu. An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main. [Link]
- Roy, A.; et al. Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. 2018, 8 (4), 194-204.
- Lim, D.; Park, S. B. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules. 2020, 25 (23), 5536.
-
Chemistry LibreTexts. Amine Reactions. [Link]
-
ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of.... [Link]
-
ResearchGate. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]
-
BYJU'S. Hinsberg Reagent And Test. [Link]
-
Unacademy. Hinsberg Reagent And Test. [Link]
-
YouTube. An amine on reaction with benzenesulphonyl chloride produces a comp.... [Link]
- Liang, D. D.; et al. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Journal of the American Chemical Society. 2023, 145 (30), 16681–16688.
- S. P. D. Firth, et al. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. 2019, 10, 6050-6058.
-
ResearchGate. (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]
- Google Patents.
-
WUR eDepot. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [Link]
- Rogne, O. Enthalpies of transfer from methanol to protic and aprotic solvents of the transition state in the reaction of benzenesulphonyl chloride with imidazole. J. Chem. Soc., Perkin Trans. 2. 1972, 489-491.
-
ResearchGate. The pK a values of the sulfonamides investigated. | Download Table. [Link]
-
ResearchGate. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]
-
Chemical Science (RSC Publishing). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [Link]
-
ResearchGate. Evaluation of the compatibility of pentafluorosulfanyl chloride with various solvents and additives | Request PDF. [Link]
-
Grokipedia. Hinsberg reaction. [Link]
-
Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. [Link]
-
MDPI. Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films. [Link]
-
SciELO. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. [Link]
-
Organic Chemistry Portal. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [Link]
Sources
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- 2. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides [organic-chemistry.org]
- 6. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
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- 12. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
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- 14. fsis.usda.gov [fsis.usda.gov]
- 15. Enthalpies of transfer from methanol to protic and aprotic solvents of the transition state in the reaction of benzenesulphonyl chloride with imidazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yields in Reactions with 3-(Pentafluorosulfur)benzenesulfonyl Chloride
Welcome to the technical support center for 3-(pentafluorosulfur)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique reagent. Here, we address common challenges, particularly low reaction yields, and provide in-depth, field-proven insights to optimize your synthetic outcomes.
Understanding the Reagent: The Impact of the SF5 Group
The pentafluorosulfanyl (SF5) group is a powerful electron-withdrawing substituent, significantly influencing the reactivity of the attached benzenesulfonyl chloride moiety.[1] Its high electronegativity and steric bulk introduce both electronic and steric effects that can differ from those of more common sulfonyl chlorides.[2] While the SF5 group imparts desirable properties such as high thermal and chemical stability to the parent molecule, it also presents unique challenges in synthetic applications.[1][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significantly lower than expected yields when forming sulfonamides with primary or secondary amines. What are the likely causes?
Low yields in sulfonamide formation with this compound can stem from several factors, often related to the interplay between the reagent's reactivity and the reaction conditions.
Potential Causes & Solutions:
-
Hydrolysis of the Sulfonyl Chloride: Like other sulfonyl chlorides, this compound is susceptible to hydrolysis, which can be a major competing reaction pathway, especially in the presence of moisture.[4][5] The rate of hydrolysis can be influenced by temperature and pH.[6]
-
Troubleshooting Protocol 1: Anhydrous Reaction Conditions
-
Drying of Solvents and Reagents: Ensure all solvents (e.g., THF, dichloromethane) are rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone or passing through a solvent purification system). Amines should be distilled from a suitable drying agent (e.g., CaH2) if possible.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to disfavor the hydrolysis pathway.[7]
-
-
-
Insufficient Nucleophilicity of the Amine: The strong electron-withdrawing nature of the SF5 group makes the sulfur atom of the sulfonyl chloride highly electrophilic. However, if the amine nucleophile is sterically hindered or has low basicity, the reaction rate may be slow, allowing side reactions to predominate.[8]
-
Troubleshooting Protocol 2: Optimizing Reaction Base and Temperature
-
Base Selection: A non-nucleophilic base is crucial to scavenge the HCl byproduct without competing with the amine. Common choices include triethylamine (TEA) or pyridine.[7] For sterically hindered amines, a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) may be beneficial.
-
Temperature Optimization: While low temperatures are generally preferred to minimize side reactions, a modest increase in temperature may be necessary for less reactive amines. Monitor the reaction closely by TLC or LC-MS to find the optimal balance.
-
-
-
Side Reactions: Besides hydrolysis, other side reactions can consume the starting material or product. For instance, with certain amines, the formation of complex mixtures can occur.[8]
Logical Workflow for Troubleshooting Low Yields:
Caption: Troubleshooting workflow for low sulfonamide yields.
Q2: My reaction appears to proceed, but I'm having difficulty isolating the pure sulfonamide product. What purification strategies are recommended for SF5-containing compounds?
The unique properties of the SF5 group can influence the polarity and solubility of the resulting sulfonamides, sometimes making standard purification techniques challenging.
Potential Issues and Solutions:
-
Increased Lipophilicity: The SF5 group can significantly increase the lipophilicity of a molecule, which may affect its solubility and chromatographic behavior.[2]
-
Troubleshooting Protocol 3: Purification of SF5-Containing Sulfonamides
-
Initial Work-up: After the reaction is complete, a standard aqueous work-up is often employed. However, given the potential for hydrolysis of any remaining sulfonyl chloride, it's advisable to perform this step at a low temperature and as quickly as possible.[5]
-
Chromatography:
-
Normal Phase Silica Gel Chromatography: This is the most common method. Due to the increased lipophilicity, you may need to use less polar solvent systems than for analogous compounds without the SF5 group. A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended.
-
Reverse Phase Chromatography: For highly lipophilic compounds, reverse-phase chromatography (e.g., C18 silica) may provide better separation.
-
-
Crystallization: If the product is a solid, crystallization can be an effective purification method. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions.
-
-
Data Presentation: Solvent Systems for Chromatography
| Compound Type | Typical Polarity | Recommended Starting Solvent System (Normal Phase) |
| SF5-Aryl-SO2NH-Alkyl | Moderately Polar | Hexane:Ethyl Acetate (9:1 to 7:3) |
| SF5-Aryl-SO2NH-Aryl | Less Polar | Hexane:Dichloromethane (1:1 to 0:1) |
Q3: I'm concerned about the stability of the this compound itself. How should it be handled and stored?
While the SF5 group is known for its high stability, the sulfonyl chloride functional group is inherently reactive.[1][9]
Best Practices for Handling and Storage:
-
Storage: Store the reagent in a cool, dry place under an inert atmosphere. A desiccator or a glovebox is ideal. Protect from moisture to prevent hydrolysis.
-
Handling: Handle the reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Sulfonyl chlorides can be corrosive and lachrymatory.
Experimental Protocols
General Procedure for the Synthesis of a Sulfonamide using this compound:
This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous triethylamine (TEA) or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.1 eq.) in anhydrous DCM and add it to the dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
Visualization of the General Reaction:
Caption: General sulfonamide formation reaction.
References
-
Organic Syntheses. Benzenesulfonyl chloride. Available from: [Link]
-
Liu, J., Hou, S., & Xu, J. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2379-2388. Available from: [Link]
-
Al-Masum, M. A., & El-Sayegh, R. I. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1779. Available from: [Link]
-
Rowan Scientific. The Pentafluorosulfanyl Group (SF5). Available from: [Link]
-
Wikipedia. Benzenesulfonyl chloride. Available from: [Link]
-
Welch, J. T., & Lin, J. (2003). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. In Fluorine-Containing Synthons (pp. 143-157). American Chemical Society. Available from: [Link]
-
de la Torre, A., & Tredwell, M. (2022). (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. Angewandte Chemie International Edition, 61(2), e202111426. Available from: [Link]
-
Patel, H., & Sharma, A. (2017). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 7(1), 1-15. Available from: [Link]
-
Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. Available from: [Link]
Sources
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]
- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. cbijournal.com [cbijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterizing Pentafluorosulfanyl (SF5)-Containing Compounds
Introduction: The pentafluorosulfanyl (SF5) group is rapidly gaining prominence in medicinal chemistry and materials science, often dubbed a "super-trifluoromethyl group" due to its unique combination of high electronegativity, metabolic stability, and lipophilicity.[1][2][3] These properties make it an attractive moiety for modulating the physicochemical and pharmacological profiles of parent molecules.[1][4] However, the very electronic and structural characteristics that make the SF5 group so valuable also present distinct analytical challenges.
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the characterization of SF5-containing compounds. It is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: Navigating Common Analytical Hurdles
This section addresses specific experimental problems in a question-and-answer format, focusing on the most common analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: Why does the ¹⁹F NMR spectrum of my SF5 group show a complex multiplet instead of a single peak?
Symptoms: You observe a complex signal for the SF5 group, typically comprising two distinct resonances: a triplet or quintet and a doublet, rather than a singlet.
Causality: The SF5 group possesses a square pyramidal geometry, meaning the five fluorine atoms are not chemically equivalent. There is one axial fluorine (Fₐ) and four equatorial fluorines (Fₑ). The four equatorial fluorines couple to the single axial fluorine, and vice-versa, resulting in a characteristic AX₄ spin system.
Solution & Self-Validation:
-
Identify the Pattern: The ¹⁹F NMR spectrum should display a doublet for the four equivalent equatorial fluorines and a quintet for the single axial fluorine.[5] The integration of these peaks should be in a 4:1 ratio, respectively. This integration ratio is a critical self-validation check for correct signal assignment.
-
Coupling Constants: Expect to see a J-coupling constant (J Fₑ-Fₐ) of approximately 150 Hz between the axial and equatorial fluorines.[5] Confirming this coupling constant in both the doublet and the quintet provides further validation.
-
Chemical Shifts: The chemical shifts for Fₐ and Fₑ are distinct. While the exact values depend on the molecular structure, they provide another layer of characterization.
| Fluorine Environment | Signal Multiplicity | Relative Integration | Typical J-Coupling (F-F) |
| 4 Equatorial Fluorines (Fₑ) | Doublet | 4 | ~150 Hz |
| 1 Axial Fluorine (Fₐ) | Quintet (or multiplet) | 1 | ~150 Hz |
Question 2: My ¹⁹F NMR signal-to-noise ratio is poor, even with a high concentration. What's happening?
Symptoms: Despite sufficient sample concentration, the ¹⁹F NMR signals for the SF5 group are weak or require an excessive number of scans to achieve a reasonable signal-to-noise ratio (SNR).
Causality: The SNR in NMR is influenced by relaxation times (T₁ and T₂). When a molecule, particularly a fluorinated one, binds to proteins or other macromolecules (e.g., in biological samples or even in viscous solvents like DMSO), the T₂ relaxation time can decrease significantly.[6][7] This rapid signal decay before detection leads to a lower SNR.
Solution & Self-Validation:
-
Pulse Program Selection: Switch from a standard pulse-acquire experiment to one with an ultrashort echo-time (UTE). UTE sequences are specifically designed to capture signals with very short T₂ relaxation times before they decay.[6][7][8]
-
Solvent Choice: If possible, run the sample in a low-viscosity, non-interacting solvent to minimize aggregation or non-specific binding that can shorten T₂.
-
Temperature Optimization: Increasing the temperature can sometimes decrease viscosity and disrupt weak interactions, potentially lengthening T₂.
-
Self-Validation: Compare the SNR of the SF5 signals obtained with a standard pulse program versus a UTE sequence under the same conditions (concentration, number of scans). A significant improvement in SNR with the UTE sequence validates that short T₂ was the root cause.
Mass Spectrometry (MS)
Question 1: I'm not seeing the molecular ion peak (M⁺) for my SF5-compound in Electron Ionization (EI) Mass Spectrometry. Why?
Symptoms: The mass spectrum lacks a clear molecular ion peak, making it difficult to confirm the mass of the parent compound. Instead, you see a series of lower m/z fragments.
Causality: The SF5 group is a potent electron-withdrawing group, and the S-C or S-N bond connecting it to the molecular scaffold can be susceptible to cleavage upon high-energy ionization like EI. The stability of the resulting fragments often means that fragmentation is favored over the survival of the molecular ion. The general principle in mass spectrometry is that the observed fragment ions are typically the more stable cations.[9]
Solution & Self-Validation:
-
Switch to Soft Ionization: Employ soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods impart less energy to the analyte, promoting the formation of the protonated molecule ([M+H]⁺) or other adducts with minimal fragmentation.
-
High-Resolution MS (HRMS): Use HRMS to identify the molecular ion or its adducts with high mass accuracy. This can help distinguish the parent ion from fragment ions, especially in complex spectra.
-
Self-Validation: The presence of a strong [M+H]⁺ or [M+Na]⁺ signal in an ESI spectrum that corresponds to the expected molecular weight of your compound validates its identity. The accurate mass measurement from HRMS should match the calculated theoretical mass to within a few parts per million (ppm).
Question 2: What are the characteristic fragmentation patterns for SF5-containing compounds?
Symptoms: You observe a series of peaks in your MS/MS or EI spectrum and want to know which fragments are indicative of the SF5 moiety.
Causality: The high stability of the SF5 radical or cation leads to characteristic fragmentation pathways. Cleavage of the bond connecting the SF5 group to the rest of the molecule is a common event.
Solution & Self-Validation:
-
Look for the SF5 Fragment: A peak at m/z 127, corresponding to [SF5]⁺, is a highly characteristic fragment for these compounds.[10] Its presence is a strong indicator of an SF5-containing molecule.
-
Neutral Loss: Look for a neutral loss of 127 Da from the molecular ion or a larger fragment. This corresponds to the loss of the SF5 radical.
-
Self-Validation: Using an MS/MS experiment, isolate the suspected molecular ion and subject it to collision-induced dissociation (CID). The appearance of a daughter ion at m/z 127 is a definitive confirmation of the SF5 group's presence.
Chromatography (HPLC/GC)
Question: My SF5-containing compound shows poor peak shape or unexpected retention time in reverse-phase HPLC. What can I do?
Symptoms: You observe peak tailing, peak fronting, or a retention time that doesn't correlate well with the expected LogP value.
Causality:
-
High Lipophilicity: The SF5 group is highly lipophilic, which can lead to very strong interactions with the stationary phase (e.g., C18) in reverse-phase chromatography.[3][11] This can cause long retention times and peak broadening.
-
Secondary Interactions: The high electronegativity of the SF5 group can lead to dipole-dipole interactions with residual silanols on the silica support of the stationary phase, causing peak tailing.
-
Solubility Issues: SF5-compounds can have poor aqueous solubility, leading to precipitation on the column or in the mobile phase, resulting in poor peak shape and pressure issues.
Solution & Self-Validation:
-
Increase Organic Modifier: Gradually increase the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase to reduce retention time.
-
Use a Different Stationary Phase: If strong retention persists, consider a column with a shorter alkyl chain (e.g., C8 or C4) or a phenyl-hexyl phase that offers different selectivity.
-
Mobile Phase Additives: To mitigate silanol interactions, add a small amount of a competing agent like trifluoroacetic acid (TFA) (0.05-0.1%) to the mobile phase.
-
Check Solubility: Ensure your compound is fully dissolved in the injection solvent. It is best practice for the injection solvent to be the same as, or weaker than, the initial mobile phase.
-
Self-Validation: A successful method will show a sharp, symmetrical peak (asymmetry factor between 0.9 and 1.2) with a reproducible retention time. Performing a gradient elution and observing a well-shaped peak across a range of organic modifier concentrations can validate that solubility issues have been addressed.
Frequently Asked Questions (FAQs)
Q1: How stable is the SF5 group under typical analytical conditions? A1: The SF5 group is exceptionally stable due to the strong S-F bonds.[1] It is highly resistant to thermal decomposition and is generally stable under standard chromatographic and mass spectrometric conditions.[1][12] It is also robust against many chemical reactions, although its stability can be influenced by the nature of the atom it is attached to (e.g., C-SF5 vs N-SF5).[13][14]
Q2: Does the SF5 group behave like a trifluoromethyl (CF3) group analytically? A2: While often considered a "super-trifluoromethyl group," it has key differences.[2] It is more lipophilic and sterically larger than a CF3 group.[4] In ¹⁹F NMR, its AX₄ spin system is a clear distinction from the singlet of a CF3 group. In MS, the characteristic m/z 127 fragment is unique to SF5.
Q3: Can I use Gas Chromatography (GC) for my SF5-containing compound? A3: Yes, provided the compound is sufficiently volatile and thermally stable. The SF5 group itself is thermally robust.[1][12] However, you must confirm that the entire molecule can be vaporized without decomposition at the temperatures used in the GC inlet and column.
Experimental Protocols
Protocol 1: Optimized ¹⁹F NMR Acquisition for SF5-Compound Characterization
This protocol is designed to ensure high-quality data for the unambiguous identification of the SF5 group.
-
Sample Preparation:
-
Dissolve 5-10 mg of the SF5-compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Ensure the sample is fully dissolved. Use a low-viscosity solvent if possible.
-
Add an internal standard if quantification is needed (e.g., trifluorotoluene).
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Tune and match the ¹⁹F probe.
-
Set the temperature (e.g., 298 K).
-
Reference the spectrum to an appropriate standard (e.g., CCl₃F at 0 ppm).
-
-
Acquisition Parameters:
-
Experiment 1 (Standard Acquisition):
-
Pulse Program: zg30 (or equivalent simple pulse-acquire).
-
Acquisition Time (AQ): ~1.0 s.
-
Relaxation Delay (D1): 2.0 s.
-
Number of Scans (NS): Start with 16 and increase as needed for SNR.
-
-
Experiment 2 (UTE for Low SNR):
-
Pulse Program: Use the spectrometer's UTE (Ultrashort Echo Time) sequence.
-
Echo Time (TE): Set to the shortest possible value (typically a few microseconds).
-
Repeat with the same D1 and NS for direct comparison.
-
-
-
Processing and Analysis:
-
Apply a standard exponential window function and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis.
-
Integrate the Fₐ (quintet) and Fₑ (doublet) signals. Verify the 4:1 ratio.
-
Measure the J Fₑ-Fₐ coupling constant.
-
References
-
GmbH, S. (n.d.). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. Retrieved from [Link]
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
-
Lee, J., et al. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC - PubMed Central. Retrieved from [Link]
-
Pohmann, R., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors. Retrieved from [Link]
-
Nguyen, T. M., et al. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. PubMed. Retrieved from [Link]
-
Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology. Retrieved from [Link]
-
Nguyen, T. M., et al. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF 5 -containing compounds. ResearchGate. Retrieved from [Link]
-
Pohmann, R., et al. (n.d.). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Certain fragments are very specific to chemical moieties and hence can.... Retrieved from [Link]
-
Welch, G. C., et al. (n.d.). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of compound 5. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
CoLab. (n.d.). Recent advances in the chemistry and the application of SF5-compounds. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Pentafluorosulfanyl (SF 5 ) as a Superior 19 F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
Jeeves, M., et al. (n.d.). New Frontiers and Developing Applications in 19F NMR. PMC - NIH. Retrieved from [Link]
Sources
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 3. SF5-containing building blocks - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
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- 11. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Kinetic Analysis of Sulfonylation with 3-(Pentafluorosulfur)benzenesulfonyl Chloride: A Guide for Researchers
In the landscape of modern drug discovery and materials science, the strategic incorporation of unique functional groups is paramount to tuning molecular properties. The pentafluorosulfur (SF₅) group has emerged as a compelling substituent, often dubbed a "super-trifluoromethyl group," owing to its potent electron-withdrawing nature, high lipophilicity, and exceptional chemical stability.[1][2][3] This guide provides a comprehensive kinetic analysis of sulfonylation reactions using 3-(pentafluorosulfur)benzenesulfonyl chloride, offering a comparative perspective against other common sulfonylating agents. Our objective is to equip researchers, scientists, and drug development professionals with the foundational understanding and practical protocols necessary to leverage the unique reactivity of this powerful building block.
The Significance of the Pentafluorosulfur (SF₅) Group
The SF₅ group is a unique entity in chemical synthesis. Its octahedral geometry and the high electronegativity of the fluorine atoms create a powerful electron-withdrawing effect, significantly more pronounced than that of a trifluoromethyl (CF₃) or a nitro (NO₂) group.[1] This is quantitatively captured by its Hammett constants (σₘ = 0.61, σₚ = 0.68), which are greater than those for the CF₃ group (σₘ = 0.43, σₚ = 0.53).[1]
Beyond its electronic influence, the SF₅ group is notably lipophilic, a property that can enhance cell membrane permeability—a critical factor in drug design.[1][3] Its steric bulk is comparable to that of a tert-butyl group, allowing it to influence molecular conformation and receptor binding.[4][5] These combined properties make SF₅-containing molecules highly attractive for agrochemicals, pharmaceuticals, and advanced materials.[2][6]
The subject of this guide, this compound, places this powerful group in a meta position relative to the sulfonyl chloride moiety. This positioning is crucial as it primarily exerts a strong inductive electron-withdrawing effect, significantly enhancing the electrophilicity of the sulfur center and, consequently, its reactivity in sulfonylation reactions.
Comparative Kinetic Analysis: The Reactivity Landscape
To contextualize the reactivity of this compound, it is essential to compare it with other commonly used benzenesulfonyl chlorides. The rate of a sulfonylation reaction is highly dependent on the electrophilicity of the sulfonyl sulfur, which is modulated by the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the reaction rate, while electron-donating groups (EDGs) decrease it.
The reaction mechanism for the hydrolysis and aminolysis of sulfonyl chlorides is generally considered to be a concerted Sₙ2-like process.[7] The nucleophile attacks the electrophilic sulfur atom, leading to a transition state with significant bond formation and bond breaking occurring simultaneously.
Conceptual Framework: Electronic Effects on Reactivity
The following diagram illustrates how different substituents on the benzenesulfonyl chloride scaffold influence the electrophilicity of the sulfur atom, thereby affecting the rate of nucleophilic attack.
Caption: Relationship between substituent electronic effects and the rate of sulfonylation.
Quantitative Comparison
The large positive Hammett value (ρ = +1.564) for the alkaline hydrolysis of benzenesulfonyl chlorides indicates that the reaction is highly sensitive to electronic effects and is accelerated by electron-withdrawing substituents.[7] Given the strong electron-withdrawing nature of the meta-SF₅ group (σₘ = 0.61), it is expected that this compound will exhibit significantly higher reactivity compared to unsubstituted benzenesulfonyl chloride and even p-toluenesulfonyl chloride (tosyl chloride). Its reactivity is anticipated to be comparable to or greater than that of nitro-substituted benzenesulfonyl chlorides.
Table 1: Comparison of Electronic Properties and Expected Reactivity of Various Benzenesulfonyl Chlorides
| Sulfonyl Chloride | Abbreviation | Substituent (Position) | Hammett Constant (σ) | Expected Relative Reactivity |
| 4-Methoxybenzenesulfonyl chloride | -OCH₃ (para) | -0.27 | Slowest | |
| 4-Methylbenzenesulfonyl chloride | TsCl | -CH₃ (para) | -0.17 | Slow |
| Benzenesulfonyl chloride | BsCl | -H | 0.00 | Moderate[8] |
| 4-Bromobenzenesulfonyl chloride | Brosyl-Cl | -Br (para) | +0.23 | Fast |
| 3-(Trifluoromethyl)benzenesulfonyl chloride | -CF₃ (meta) | +0.43[1] | Very Fast | |
| 4-Nitrobenzenesulfonyl chloride | Nosyl-Cl | -NO₂ (para) | +0.78 | Very Fast[9] |
| This compound | -SF₅ (meta) | +0.61[1] | Extremely Fast |
Note: The expected relative reactivity is a qualitative prediction based on the Hammett constants.
Experimental Protocol: Kinetic Analysis by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-invasive technique for monitoring reaction kinetics in situ.[10][11] It allows for the simultaneous observation and quantification of reactants, intermediates, and products. The following protocol outlines a method for determining the pseudo-first-order rate constant for the reaction of this compound with a model amine, such as benzylamine.
Materials and Reagents:
-
This compound
-
Benzylamine (or other primary/secondary amine)
-
Anhydrous deuterated solvent (e.g., CDCl₃, Acetonitrile-d₃)
-
Internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene)
-
NMR tubes and standard laboratory glassware
Instrumentation:
-
NMR Spectrometer (≥400 MHz recommended) equipped with variable temperature control.
Experimental Procedure:
-
Preparation of the Stock Solution:
-
Accurately weigh the internal standard (e.g., ~20 mg of mesitylene) and the amine (e.g., 10 equivalents) into a volumetric flask.
-
Dissolve the solids in the deuterated solvent to a known volume (e.g., 5.00 mL). This is your nucleophile/standard solution.
-
Causality: Using a large excess of the amine ensures that its concentration remains effectively constant throughout the reaction, allowing for the application of pseudo-first-order kinetics. The internal standard is crucial for accurate quantification, as it is chemically inert and its signal integral remains constant, providing a reference against which other signals can be normalized.[10]
-
-
Sample Preparation for NMR:
-
Accurately weigh a small amount of this compound (e.g., ~5-10 mg, representing 1 equivalent) directly into a clean, dry NMR tube.
-
Using a calibrated pipette, add a precise volume (e.g., 0.600 mL) of the nucleophile/standard solution to the NMR tube.
-
-
Data Acquisition:
-
Immediately after adding the solution, cap and invert the NMR tube several times to ensure thorough mixing.
-
Insert the sample into the pre-equilibrated NMR spectrometer (e.g., at 298 K).
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time between spectra should be chosen based on the expected reaction rate (e.g., every 2-5 minutes for a fast reaction). Most modern spectrometers have automated programs for kinetic studies.[11][12]
-
Trustworthiness: It is critical to start data acquisition as quickly as possible after mixing to capture the initial phase of the reaction accurately. Ensure the temperature is stable throughout the experiment.
-
-
Data Processing and Analysis:
-
Process the collected spectra (Fourier transform, phase correction, and baseline correction).[12]
-
For each spectrum, integrate a well-resolved signal corresponding to the starting material (e.g., a signal from the aromatic region of the sulfonyl chloride) and the internal standard.
-
Calculate the concentration of the sulfonyl chloride at each time point by normalizing its integral to the integral of the internal standard.
-
Plot the natural logarithm of the concentration of the sulfonyl chloride (ln[SC]) versus time.
-
The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k').
-
The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of the amine.
-
Workflow for NMR-Based Kinetic Analysis
Caption: Step-by-step workflow for kinetic analysis using NMR spectroscopy.
Interpreting the Results and Causality
The exceptionally high reactivity of this compound is a direct consequence of the powerful inductive electron-withdrawing effect of the meta-SF₅ group. This effect polarizes the S-Cl bond, making the sulfur atom highly electron-deficient and thus more susceptible to nucleophilic attack. Unlike a para-substituent, a meta-SF₅ group cannot engage in resonance delocalization with the sulfonyl group, meaning its influence is almost purely inductive. This potent, localized effect leads to a significant lowering of the activation energy for the sulfonylation reaction, resulting in faster reaction rates.
Advantages in Synthesis:
-
Rapid Reactions: The high reactivity allows for sulfonylation reactions to be completed in shorter timeframes and potentially at lower temperatures.
-
High Yields: The enhanced electrophilicity can lead to more efficient reactions and higher yields, even with less reactive nucleophiles.[13]
-
Mild Conditions: The increased reactivity may obviate the need for harsh conditions or strong bases that are sometimes required for less reactive sulfonyl chlorides.
Considerations:
-
Stability: While generally stable, the high reactivity means that this compound is more sensitive to moisture than less activated sulfonyl chlorides.[8][14] Proper handling under anhydrous conditions is essential.
-
Selectivity: In molecules with multiple nucleophilic sites, the high reactivity might lead to challenges in achieving chemoselectivity. Careful control of reaction conditions is necessary.
Conclusion
The kinetic profile of this compound clearly positions it as a superior electrophile for sulfonylation reactions. Its reactivity, driven by the profound electron-withdrawing nature of the SF₅ group, surpasses that of many conventional sulfonylating agents. This guide provides both the theoretical framework and a practical, self-validating protocol for researchers to quantitatively assess this reactivity. By understanding the kinetic advantages and handling considerations, scientists in drug discovery and materials science can effectively harness the unique properties of the pentafluorosulfur group to accelerate their research and development efforts.
References
-
Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate.[Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.[Link]
-
Benzenesulfonyl chloride | C6H5ClO2S | CID 7369. PubChem.[Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit.[Link]
-
In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. National Institutes of Health (NIH).[Link]
-
Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. Beilstein Journals.[Link]
-
The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate.[Link]
-
Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Royal Society of Chemistry.[Link]
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.[Link]
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.[Link]
-
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV.[Link]
-
In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Royal Society of Chemistry.[Link]
-
Lecture 13: Experimental Methods. Eugene E. Kwan, Harvard University.[Link]
-
Kinetic Profiling by NMR. University of Oxford.[Link]
-
Reaction Monitoring & Kinetics. Iowa State University.[Link]
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. National Institutes of Health (NIH).[Link]
-
The Pentafluorosulfanyl Group (SF5). Rowan Scientific.[Link]
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- 4. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes [beilstein-journals.org]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. ekwan.github.io [ekwan.github.io]
- 11. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. scilit.com [scilit.com]
- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
A Researcher's Guide to Mass Spectrometry Fragmentation of Pentafluorosulfanyl (SF5)-Containing Molecules
The pentafluorosulfanyl (SF5) group has emerged as a critical substituent in modern chemistry, prized for its unique electronic properties, metabolic stability, and lipophilicity.[1] These characteristics make it a highly sought-after functional group in the design of pharmaceuticals, agrochemicals, and advanced materials. As the synthesis of novel SF5-containing molecules accelerates, the need for robust analytical methods for their characterization becomes paramount. Mass spectrometry (MS) stands as a cornerstone of this analytical workflow, providing essential information on molecular weight and structure through the analysis of fragmentation patterns.[2]
This guide offers an in-depth exploration of the mass spectrometric fragmentation behavior of SF5-containing molecules. Drawing from established principles and recent studies, we will compare the fragmentation patterns of different classes of SF5-compounds, provide practical experimental protocols, and explain the underlying mechanistic principles that govern their dissociation in the gas phase.
Fundamentals of SF5 Fragmentation: A Tale of Two Bonds
When a molecule is ionized in a mass spectrometer, it forms a molecular ion that is often energetically unstable and prone to fragmentation.[3] The resulting fragment ions provide a roadmap to the molecule's original structure. For SF5-containing compounds, the fragmentation is largely dictated by the relative strengths of the bonds within and adjacent to the SF5 moiety.
The two most significant initial fragmentation pathways observed are:
-
Cleavage of the C–S Bond: This involves the breaking of the bond connecting the SF5 group to the rest of the molecule (the R-group). This cleavage can result in the detection of either the [R]+ ion or the [SF5]+ ion (m/z 127). The prevalence of this pathway is highly dependent on the stability of the resulting R+ carbocation.
-
Loss of a Fluorine Radical (F•): This involves the cleavage of a strong S–F bond, leading to the formation of an [M–F]+ ion. This is often followed by the sequential loss of other fluorine atoms or the entire SF4 group.
The ionization technique employed significantly influences which of these pathways predominates. "Hard" ionization techniques like Electron Ionization (EI) impart more energy to the molecule, leading to more extensive fragmentation.[4] In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) are gentler and often yield intact molecular ions with less fragmentation.[5]
Comparative Fragmentation Analysis: The Influence of the Molecular Scaffold
The fragmentation patterns of SF5-containing molecules are not uniform; they are profoundly influenced by the nature of the molecular backbone to which the SF5 group is attached.
Aryl-SF5 Compounds
In aromatic SF5 compounds, the strong bond between the sp2-hybridized carbon of the aromatic ring and the sulfur atom makes C–S bond cleavage less favorable. Consequently, the fragmentation is often initiated by the loss of a fluorine atom from the SF5 group.
A common fragmentation pathway for aryl-SF5 compounds under EI conditions is the sequential loss of fluorine atoms, leading to a series of ions such as [Ar-SF4]+, [Ar-SF3]+, and so on. Another characteristic fragmentation is the loss of SO2, which has been observed in the fragmentation of related arylsulfonamides.[6]
Alkyl-SF5 Compounds
For aliphatic SF5 compounds, the C–S bond is generally weaker than in their aryl counterparts. As a result, α-cleavage (cleavage of the C-C bond adjacent to the sulfur) and direct cleavage of the C–S bond are more common.[7] The stability of the resulting carbocation plays a crucial role; fragmentation that leads to a more stable tertiary or secondary carbocation is favored over fragmentation that results in a primary carbocation.[3]
Influence of Ionization Technique
The choice of ionization technique is a critical experimental parameter that dictates the observed fragmentation.
-
Electron Ionization (EI): As a high-energy technique, EI typically produces complex fragmentation patterns.[8] For many SF5-compounds, the molecular ion may be weak or entirely absent. The spectra are often characterized by extensive fragmentation of both the SF5 group and the organic scaffold. This makes EI particularly useful for detailed structural elucidation when reference spectra are available.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules.[9] In the context of SF5-containing drug candidates, ESI often produces a strong signal for the protonated molecule [M+H]+ with minimal fragmentation.[10] Collision-Induced Dissociation (CID) can then be used to induce fragmentation in a controlled manner, providing structural information.[11]
-
Chemical Ionization (CI): CI is another soft ionization technique that results in less fragmentation than EI. It is particularly useful for confirming the molecular weight of a compound when the molecular ion is not observed in the EI spectrum.
The following table summarizes the expected fragmentation behavior for different classes of SF5-compounds under various ionization conditions:
| Molecular Class | Ionization Technique | Predominant Fragmentation Pathways | Expected Key Fragments |
| Aryl-SF5 | EI | Sequential loss of F•, loss of SFn fragments, ring fragmentation | [M-F]+, [Ar]+, [SFn]+ |
| ESI | Formation of [M+H]+ or [M-H]-, limited fragmentation without CID | [M+H]+ | |
| Alkyl-SF5 | EI | C-S bond cleavage, α-cleavage, loss of F• | [R]+, [SF5]+, [M-F]+ |
| ESI | Formation of [M+H]+, potential for in-source fragmentation | [M+H]+, [M+H - HF]+ |
Experimental Protocols
To obtain high-quality, reproducible mass spectra of SF5-containing molecules, careful attention to experimental detail is crucial. The following protocols provide a starting point for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with EI and Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI.
Protocol 1: GC-MS Analysis of Volatile SF5-Compounds
This protocol is suitable for thermally stable and volatile SF5-containing molecules, such as simple alkyl- or aryl-SF5 derivatives.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.[12]
Procedure:
-
Sample Preparation: Dissolve the SF5-compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min. Hold at 280 °C for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-600
-
Scan Rate: 2 scans/second
-
Data Analysis:
-
Identify the molecular ion peak (if present).
-
Analyze the fragmentation pattern, looking for characteristic losses of F (19 Da), SFn fragments, and cleavage at the C-S bond.
-
Compare the obtained spectrum with spectral libraries (e.g., NIST) for identification of known compounds.
Protocol 2: LC-MS Analysis of SF5-Containing Drug Candidates
This protocol is designed for the analysis of less volatile and more polar SF5-compounds, which are common in drug development.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer with an Electrospray Ionization source.
Procedure:
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (or methanol) to a concentration of 10-100 µg/mL.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Mass Range: m/z 100-1000
-
For MS/MS: Select the precursor ion of interest (e.g., [M+H]+) and apply a collision energy of 10-40 eV to induce fragmentation.
-
Visualizing Fragmentation and Workflows
To better understand the processes described, the following diagrams illustrate a typical fragmentation pathway and an experimental workflow.
Caption: Generalized fragmentation pathway for an Aryl-SF5 compound under EI conditions.
Caption: A typical workflow for the mass spectrometric analysis of SF5-containing molecules.
Conclusion
The mass spectrometric analysis of SF5-containing molecules is a nuanced field where an understanding of fundamental fragmentation mechanisms is key to successful structural elucidation. The stability of the C–S bond, the nature of the molecular scaffold, and the choice of ionization technique are all critical factors that determine the resulting mass spectrum. By carefully considering these variables and employing systematic analytical protocols, researchers can confidently characterize novel SF5-compounds and unlock their full potential in a wide range of scientific applications.
References
- Fragmentation and Interpretation of Spectra. (n.d.).
-
Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved January 24, 2026, from [Link]
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Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Osorio, S., & Fernie, A. R. (2018). Acquisition of Volatile Compounds by Gas Chromatography-Mass Spectrometry (GC-MS). Methods in Molecular Biology, 1778, 213–221. [Link]
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Slavětínská, L., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Journal of Mass Spectrometry, 55(11), e4608. [Link]
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Lee, J., et al. (2012). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 23(7), 1213–1221. [Link]
-
Mass fragmentation pattern of compound 5. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Miller, J. M., & Wilson, G. L. (1972). Fragmentation and Rearrangement Processes in the Mass Spectra of Perhalogenoaromatic Compounds. Part IX. Pentafluorophenol and Pentafluorothiophenol Derivatives of Group IV. Journal of the Chemical Society, Dalton Transactions, (22), 2443-2446. [Link]
-
Volatile compounds detected by gas chromatography-mass spectrometry in... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Slavětínská, L., Kende, A., & Cvacka, J. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Journal of Mass Spectrometry, 55(11), e4608. [Link]
-
Cornella, J. (2020). Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates. Synfacts, 16(04), 0385. [Link]
-
Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (2020). ResearchGate. [Link]
-
Wang, Y., et al. (2022). Gas Chromatography–Mass Spectrometry Profiling of Volatile Compounds Reveals Metabolic Changes in a Non-Aflatoxigenic Aspergillus flavus Induced by 5-Azacytidine. Journal of Fungi, 8(11), 1146. [Link]
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Feketeová, L., et al. (2020). Electron Attachment to 5-Fluorouracil: The Role of Hydrogen Fluoride in Dissociation Chemistry. International Journal of Molecular Sciences, 21(21), 8234. [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432–455. [Link]
-
de Pablos-Tanarro, A., et al. (2023). GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review. Frontiers in Molecular Biosciences, 10, 1245950. [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]
-
Asperger, A. (2020, October 16). Electron ionization and mass spectrometry [Video]. YouTube. [Link]
-
Rocchetti, G., et al. (2024). Combined SPME—GC × GC–MS Volatilomics and UHPLC–HRMS Metabolomics Data Fusion Provides a Multidimensional Fingerprintin. Foods, 13(7), 1011. [Link]
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2).
-
[Fragmentation pathways of five estrogens using electrospray ionization quadrupole time-of-flight mass spectrometry]. (2012). ResearchGate. [Link]
-
Pitts, T., et al. (2019). Making the SF5 Group More Accessible: A Gas Reagent-free Approach to Aryl Tetrafluoro-λ6-sulfanyl Chlorides. Angewandte Chemie International Edition, 58(15), 5013-5017. [Link]
-
Mass Spectrometry Ionization Methods. (n.d.). Emory University. Retrieved January 24, 2026, from [Link]
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Safety Operating Guide
A Researcher's Comprehensive Guide to the Safe Handling of 3-(Pentafluorosulfur)benzenesulfonyl Chloride
As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a deep-seated understanding of the materials we work with. This guide is designed to provide you, our esteemed colleagues in research and development, with a thorough and practical framework for the safe and effective handling of 3-(Pentafluorosulfur)benzenesulfonyl chloride. Our goal is to empower you with the knowledge to not only follow safety protocols but to comprehend the rationale behind them, thereby fostering a culture of intrinsic laboratory safety.
Understanding the Compound: A Tale of Two Moieties
This compound is a compound of significant interest, largely due to the unique properties imparted by the pentafluorosulfur (SF₅) group. Often dubbed a "super-trifluoromethyl" group, the SF₅ moiety is characterized by its high electronegativity, thermal stability, and chemical inertness. This stability, however, is in stark contrast to the reactivity of the sulfonyl chloride (-SO₂Cl) functional group. The latter is highly susceptible to nucleophilic attack, particularly by water, leading to rapid hydrolysis.[1][2] This duality—a stable, electron-withdrawing group attached to a highly reactive functional group—dictates the stringent handling procedures required for this compound.
The hydrolysis of the sulfonyl chloride group produces the corresponding sulfonic acid and hydrochloric acid, both of which are corrosive.[1] The reaction with water is often exothermic, which can lead to a dangerous increase in temperature and pressure if not properly controlled.[3] It is this reactivity that underscores the critical need for a moisture-free environment during storage and handling.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of appropriate Personal Protective Equipment is non-negotiable when handling this compound. Given its corrosive nature and reactivity, a multi-layered approach to PPE is essential.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Provides complete protection from splashes and fumes that can cause severe eye damage.[4] |
| Hand Protection | Double-gloving with a nitrile inner glove and a butyl or Viton™ outer glove | Nitrile provides a good baseline of chemical resistance for incidental contact, while butyl or Viton™ offers superior protection against corrosive acid chlorides for prolonged handling.[5][6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[7] |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron | Protects against splashes and potential ignition sources. For larger quantities, a chemical-resistant suit may be warranted.[8] |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For emergency situations or if engineering controls are insufficient, a NIOSH-approved respirator with an acid gas cartridge is required. | Prevents inhalation of corrosive and irritating vapors.[8] |
Operational Plan: From Receipt to Reaction
A meticulous and well-rehearsed operational plan is crucial for the safe handling of this compound. The following workflow is designed to minimize risk at every stage.
Disposal Plan: A Two-Pronged Approach
Proper disposal is a critical final step in the chemical lifecycle. The reactive nature of sulfonyl chlorides necessitates a careful and deliberate approach to waste management.
1. Quenching of Excess Reagent:
Never dispose of unreacted this compound directly. It must first be "quenched" to neutralize its reactivity. This process should be performed in a chemical fume hood.
Step-by-Step Quenching Protocol:
-
Prepare the Quenching Solution: In a separate flask, prepare a dilute solution of a weak base, such as 5-10% aqueous sodium bicarbonate.
-
Cool the Reagent: If quenching a significant amount of the sulfonyl chloride, cool the flask containing the reagent in an ice bath to manage the exothermic reaction.
-
Slow Addition: Slowly and carefully add the this compound to the stirred sodium bicarbonate solution. Be prepared for gas evolution (CO₂) and a potential increase in temperature.
-
Stir and Test: Allow the mixture to stir for several hours to ensure complete hydrolysis. Test the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Segregate Waste: The resulting mixture should be disposed of as hazardous waste. Label the waste container clearly with all components.
2. Disposal of Contaminated Materials:
All materials that have come into contact with this compound, including gloves, paper towels, and disposable labware, must be considered hazardous.
-
Solid Waste: Place all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Contaminated needles and syringes should be placed in a puncture-proof sharps container designated for hazardous chemical waste.
Emergency Procedures: Preparedness is Paramount
In the event of an accidental release or exposure, a swift and informed response is critical.
Conclusion: A Commitment to Safety and Scientific Excellence
The responsible handling of reactive chemical reagents like this compound is a cornerstone of exemplary scientific practice. By understanding the chemical principles that govern its reactivity and adhering to the detailed operational and safety protocols outlined in this guide, you can mitigate risks and ensure a safe and productive research environment. We encourage you to treat this document not as a static set of rules, but as an integral part of your experimental planning and execution.
References
- Ansell. (n.d.). Ansell Chemical Resistance Glove Chart.
- OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from Environmental Health and Safety - University of Washington.
- University of Oxford. (n.d.). Chemical Resistant Gloves Guide.
- AMG Medical Inc. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE.
- Robertson, R. E., & Laughton, P. M. (1969). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 47(21), 4001-4006.
- Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET: Pentafluorobenzenesulphonyl chloride.
- Sigma-Aldrich. (2024, September 7).
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Apollo Scientific. (2023, February 13).
- King, J. F., & Lee, T. M. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 103(5), 1137-1145.
- Ansell. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE.
- Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET: Pentafluorobenzenesulphonyl chloride.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 766-781.
- ETH Zürich. (n.d.). Neutralization of Liquids Containing Chlorine Bleach.
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Eagle Manufacturing. (n.d.). How to Handle and Store Furfural.
- AMG Medical Inc. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE.
- King, J. F., & Skonieczny, S. (2008). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 86(8), 798-806.
- Sigma-Aldrich. (2025, November 6).
- BenchChem. (2025).
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
